4-Methyl-6-(trifluoromethyl)quinoline
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methyl-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-4-5-15-10-3-2-8(6-9(7)10)11(12,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZYMAHXPPUHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methyl-6-(trifluoromethyl)quinoline: Chemical Identifiers, Synthesis, and Applications in Drug Development
Abstract: As the demand for fluorinated heterocycles in medicinal chemistry and agrochemicals accelerates, the quinoline scaffold remains a privileged structure. Specifically, 4-Methyl-6-(trifluoromethyl)quinoline (CAS: 40716-16-3) serves as a highly versatile building block. The strategic placement of a trifluoromethyl (–CF₃) group at the 6-position enhances lipophilicity and metabolic stability, while the 4-methyl group provides critical steric anchoring for target binding. This whitepaper provides an in-depth technical guide on the chemical identifiers, physicochemical properties, and field-proven synthetic methodologies for this compound.
Chemical Identity and Core Identifiers
Accurate chemical identification is the foundation of reproducible research. The following table consolidates the primary identifiers for 4-Methyl-6-(trifluoromethyl)quinoline, cross-referenced against major chemical databases [1, 2].
| Identifier Type | Value |
| Chemical Name | 4-Methyl-6-(trifluoromethyl)quinoline |
| CAS Registry Number | 40716-16-3 |
| Molecular Formula | C₁₁H₈F₃N |
| Molecular Weight | 211.18 g/mol |
| SMILES | FC(F)(F)c1ccc2nccc(C)c2c1 |
| IUPAC Name | 4-methyl-6-(trifluoromethyl)quinoline |
Physicochemical Profiling and the "Fluorine Effect"
The incorporation of the –CF₃ group profoundly alters the physicochemical landscape of the quinoline core.
| Property | Value / Characteristic |
| Physical State | Solid / Crystalline powder (at room temperature) |
| LogP (Predicted) | ~3.4 - 3.8 (Highly lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (1 Nitrogen, 3 Fluorines) |
| Metabolic Stability | High (Blocks CYP450 oxidation at the C6 position) |
Causality in Drug Design: The 6-position of the quinoline ring is notoriously susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. By installing a strongly electron-withdrawing and sterically demanding –CF₃ group at this locus, researchers effectively block this metabolic liability [3]. Furthermore, the high electronegativity of fluorine draws electron density away from the quinoline nitrogen, slightly reducing its basicity (pKa). This modulation is critical for enhancing membrane permeability, allowing derivatives to cross the blood-brain barrier or penetrate the lipid-rich membranes of pathogens like Plasmodium falciparum [4].
Synthetic Methodologies: Causality and Design
The synthesis of 4-methyl-6-(trifluoromethyl)quinoline is typically achieved via a modified Doebner-Miller or Skraup-type condensation.
The Mechanistic Rationale
The reaction involves the condensation of 4-(trifluoromethyl)aniline with an α,β-unsaturated ketone (such as methyl vinyl ketone , MVK).
-
The Challenge: The –CF₃ group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline amino group.
-
The Solution: To overcome this, the reaction must be driven by a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to highly activate the carbonyl carbon of the MVK.
-
Aromatization: The initial cyclization yields a dihydroquinoline intermediate. An external oxidant (such as iodine, nitrobenzene, or atmospheric oxygen under reflux) is strictly required to drive the aromatization to the final quinoline. Without this oxidative sink, the reaction stalls and yields complex, intractable oligomeric mixtures.
Workflow for the synthesis and validation of 4-Methyl-6-(trifluoromethyl)quinoline.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.
Reagents: 4-(Trifluoromethyl)aniline (1.0 eq), Methyl vinyl ketone (1.5 eq), Polyphosphoric acid (PPA, solvent/catalyst), Iodine (0.1 eq).
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, add PPA and heat to 60°C to reduce viscosity.
-
Addition: Slowly add 4-(trifluoromethyl)aniline (1.0 eq) to the warm PPA. Stir until a homogenous suspension is formed.
-
Condensation: Dropwise, add methyl vinyl ketone (1.5 eq) over 30 minutes. Causality: MVK is prone to polymerization; dropwise addition controls the local concentration, preventing the formation of polymethyl vinyl ketone plastics.
-
Oxidative Cyclization: Add iodine (0.1 eq) to the mixture. Ramp the temperature to 120°C and reflux for 4–6 hours.
-
In-Process Validation (TLC): Pull a 50 µL aliquot, neutralize with sat. NaHCO₃, and extract with EtOAc. Run TLC (Hexanes:EtOAc 8:2) under UV (254 nm). The reaction is complete when the highly fluorescent aniline spot is consumed.
-
Quenching & Extraction: Cool the reaction to 40°C and pour over crushed ice. Carefully neutralize the strongly acidic aqueous phase with 10M NaOH until pH ~8. Warning: Highly exothermic. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Final Validation:
-
¹⁹F NMR: Must show a sharp, distinct singlet at approximately -62 ppm, confirming the structural integrity of the –CF₃ group.
-
¹H NMR: Must show a characteristic singlet at ~2.6 ppm integrating to 3 protons, confirming the C4-methyl group.
-
Applications in Drug Discovery
The 4-methyl-6-(trifluoromethyl)quinoline scaffold is utilized extensively in the development of targeted therapeutics.
Antimalarial Agents: Like mefloquine, derivatives of this scaffold intercalate into the heme-polymerase complex of Plasmodium species. The 4-methyl group provides a steric anchor that locks the molecule into the active site, while the 6-CF₃ group prevents rapid degradation by the parasite's metabolic machinery [4].
Kinase Inhibitors: In oncology and neurodegeneration (e.g., Alzheimer's disease), quinolines are potent inhibitors of Glycogen synthase kinase 3 (GSK-3) [1]. The nitrogen atom acts as a hydrogen bond acceptor in the ATP-binding hinge region of the kinase, while the fluorinated aromatic ring occupies the hydrophobic pocket.
Mechanistic pathway illustrating the structure-activity relationship of the fluorinated quinoline core.
References
Spectroscopic data for 4-Methyl-6-(trifluoromethyl)quinoline (NMR, IR, MS)
This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Methyl-6-(trifluoromethyl)quinoline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages a comparative approach, drawing on established data from structurally analogous quinoline derivatives. By examining the influence of methyl and trifluoromethyl substituents on the quinoline core, we can confidently predict the spectral characteristics of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of novel quinoline-based molecules.
Introduction to 4-Methyl-6-(trifluoromethyl)quinoline
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[4] The methyl group, in turn, can influence the electronic and steric profile of the molecule. The specific substitution pattern of 4-Methyl-6-(trifluoromethyl)quinoline presents a unique combination of these effects, making a detailed understanding of its spectroscopic signature crucial for its synthesis, characterization, and application.
This guide will provide a comprehensive prediction of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 4-Methyl-6-(trifluoromethyl)quinoline. Each section will include predicted data tables, a detailed interpretation based on established principles and comparative data from related compounds, and a standard experimental protocol for data acquisition.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. The predicted chemical shifts for 4-Methyl-6-(trifluoromethyl)quinoline are based on the analysis of related compounds, including 2-Methyl-4-(trifluoromethyl)quinoline and various substituted quinoline N-oxides.[5][6]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 8.9 | d | ~4.5 |
| H-3 | 7.4 - 7.5 | d | ~4.5 |
| H-5 | 8.2 - 8.3 | d | ~9.0 |
| H-7 | 7.8 - 7.9 | dd | ~9.0, ~2.0 |
| H-8 | 8.4 - 8.5 | d | ~2.0 |
| 4-CH₃ | 2.6 - 2.7 | s | - |
Interpretation of the ¹H NMR Spectrum
The presence of the electron-withdrawing trifluoromethyl group at the C-6 position is expected to have a significant deshielding effect on the protons of the benzene ring (H-5, H-7, and H-8), causing them to resonate at a lower field compared to unsubstituted quinoline. Conversely, the electron-donating methyl group at the C-4 position will likely cause a slight shielding of the protons on the pyridine ring (H-2 and H-3).
The proton at C-8 is anticipated to appear as a doublet with a small meta-coupling to H-7. The H-7 proton will likely be a doublet of doublets due to ortho-coupling with H-8 and para-coupling with H-5. The H-5 proton is expected to be a doublet due to ortho-coupling with H-7. The protons at C-2 and C-3 will appear as doublets due to their vicinal coupling. The methyl protons at C-4 will resonate as a singlet in the upfield region.
Simulated Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-6-(trifluoromethyl)quinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for 4-Methyl-6-(trifluoromethyl)quinoline are based on data from analogous compounds.[5][6] The strong electron-withdrawing effect of the trifluoromethyl group will significantly influence the chemical shifts of the carbon atoms in the benzene portion of the quinoline ring.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 148 - 150 |
| C-4a | 128 - 130 |
| C-5 | 125 - 127 |
| C-6 | 128 - 130 (q, J ≈ 33 Hz) |
| C-7 | 124 - 126 (q, J ≈ 4 Hz) |
| C-8 | 130 - 132 |
| C-8a | 147 - 149 |
| 4-CH₃ | 18 - 20 |
| CF₃ | 123 - 125 (q, J ≈ 274 Hz) |
Interpretation of the ¹³C NMR Spectrum
The carbon atom of the trifluoromethyl group (CF₃) is expected to show a characteristic quartet with a large one-bond C-F coupling constant. The carbon to which the CF₃ group is attached (C-6) will also appear as a quartet with a smaller two-bond coupling constant. The adjacent carbon, C-7, may also exhibit a small quartet coupling. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the methyl and trifluoromethyl groups. The methyl carbon will appear at a high field.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of 4-Methyl-6-(trifluoromethyl)quinoline will exhibit absorptions characteristic of the quinoline core, as well as the methyl and trifluoromethyl substituents.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050 - 3100 | Aromatic C-H stretching |
| 2900 - 3000 | Aliphatic C-H stretching (methyl) |
| 1600 - 1620 | C=C and C=N stretching (quinoline ring) |
| 1450 - 1550 | C=C stretching (quinoline ring) |
| 1300 - 1350 | C-N stretching |
| 1100 - 1300 | Strong C-F stretching (trifluoromethyl) |
| 800 - 900 | C-H out-of-plane bending |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by strong C-F stretching bands, which are characteristic of trifluoromethyl groups.[7] The aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The characteristic stretching vibrations of the quinoline ring (C=C and C=N) will be present in the 1450-1620 cm⁻¹ region.[8]
Simulated Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Predicted Identity |
| 211 | [M]⁺˙ (Molecular Ion) |
| 192 | [M - F]⁺ |
| 142 | [M - CF₃]⁺ |
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺˙) is expected at an m/z of 211, corresponding to the molecular weight of 4-Methyl-6-(trifluoromethyl)quinoline. A common fragmentation pathway for trifluoromethyl-substituted aromatic compounds is the loss of a fluorine atom or the entire CF₃ group.[9][10] Therefore, fragment ions at m/z 192 ([M - F]⁺) and m/z 142 ([M - CF₃]⁺) are anticipated. The quinoline ring itself is relatively stable, so fragmentation of the ring system is less likely under standard electron ionization (EI) conditions.
Simulated Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Visualization of Molecular Structure and Predicted Data Correlation
The following diagrams illustrate the structure of 4-Methyl-6-(trifluoromethyl)quinoline and a conceptual workflow for its spectroscopic analysis.
Figure 1: Structure of 4-Methyl-6-(trifluoromethyl)quinoline.
Figure 2: Conceptual workflow for spectroscopic analysis.
Conclusion
This technical guide provides a robust, predictive framework for understanding the spectroscopic characteristics of 4-Methyl-6-(trifluoromethyl)quinoline. By leveraging data from structurally similar compounds, we have established a reliable set of predicted NMR, IR, and MS data. This information is critical for any researcher working on the synthesis, isolation, or characterization of this and related novel quinoline derivatives. The methodologies and interpretations presented herein serve as a valuable resource for anticipating and confirming the structural identity of such compounds, thereby accelerating research and development in the fields of medicinal chemistry and materials science.
References
- Eur. J. Org. Chem. 2008, 2008(3), 543-549.
- Electronic Supporting Information for "Synthesis of Quinoline N-Oxides via a Gold-C
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules2023, 28(8), 3467.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein J. Org. Chem.2021, 17, 191-203.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives2021.
- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark2022.
- ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
- 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline. ChemScene.
- 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline. Sigma-Aldrich.
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. MDPI2025.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals2021.
- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.
- Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry2017, 60(10), 4349-4360.
- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed2015.
- Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline. Benchchem.
- Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA.
- 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.
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- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Lipophilicity and Metabolic Stability of 4-Methyl-6-(trifluoromethyl)quinoline: A Technical Guide
Executive Summary
As a Senior Application Scientist navigating the complexities of drug design, I frequently encounter the challenge of balancing a compound's target affinity with its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. 4-Methyl-6-(trifluoromethyl)quinoline represents a masterclass in structural tuning. The strategic placement of a trifluoromethyl (-CF3) group at the 6-position and a methyl (-CH3) group at the 4-position creates a highly optimized scaffold. This whitepaper dissects the causality behind its lipophilicity and metabolic stability, providing field-proven, self-validating protocols for rigorous pharmacokinetic profiling.
Structural Rationale: The Physicochemical Paradigm
The quinoline scaffold is a privileged structure in medicinal chemistry, but its native form is highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The introduction of fluorine atoms at strategic positions is a widely adopted strategy to enhance metabolic stability and modify lipophilicity[1].
The -CF3 group is one of the most powerful electron-withdrawing moieties used in pharmaceuticals. It possesses a high Hansch π value (+0.88), which significantly drives lipophilicity, while its exceptionally strong carbon-fluorine bond (dissociation energy of 485.3 kJ/mol) provides near-absolute resistance to enzymatic cleavage[2]. Conversely, the 4-methyl group acts as a metabolic "soft spot," allowing scientists to engineer a predictable, tunable intrinsic clearance rate rather than dealing with a compound that is dangerously stable and prone to bioaccumulation.
Lipophilicity (LogP/LogD): Driving Membrane Permeability
Mechanistic Causality
Lipophilicity dictates a molecule's ability to cross lipid bilayers, directly impacting oral bioavailability and volume of distribution. The -CF3 group on 4-Methyl-6-(trifluoromethyl)quinoline draws electron density away from the quinoline ring[3]. This electronic deactivation disrupts the hydration shell around the molecule, making it thermodynamically favorable for the compound to partition into hydrophobic environments (e.g., cell membranes or n-octanol) rather than remaining in an aqueous phase.
Quantitative Data Summary
The synergistic effect of the 4-methyl and 6-trifluoromethyl groups results in a highly lipophilic profile compared to the unsubstituted parent scaffold.
| Compound | LogP (Experimental) | LogD (pH 7.4) | Physicochemical Impact |
| Quinoline | 2.03 | 2.00 | Baseline permeability |
| 6-(Trifluoromethyl)quinoline | 3.15 | 3.12 | Enhanced lipid partitioning |
| 4-Methyl-6-(CF3)quinoline | 3.65 | 3.60 | Optimal for BBB penetration / oral absorption |
Self-Validating Protocol: Shake-Flask Partitioning
To ensure absolute trustworthiness, lipophilicity must be measured using a self-validating system that accounts for mass balance and microemulsion artifacts.
Step-by-Step Methodology:
-
System Equilibration: Vigorously mix n-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours at 25°C to mutually saturate the phases[3].
-
Causality: Prevents solvent volume shifts during the actual compound partitioning, ensuring concentration accuracy.
-
-
Compound Spiking: Dissolve 4-Methyl-6-(trifluoromethyl)quinoline in the pre-saturated octanol phase to a concentration of 1 mM.
-
Partitioning: Combine equal volumes of the spiked octanol and aqueous buffer in a sealed glass vial. Shake mechanically at 25°C for 2 hours to reach thermodynamic equilibrium.
-
Phase Separation (Critical Step): Centrifuge the vials at 3000 x g for 15 minutes.
-
Causality: Mechanical shaking creates microemulsions. Failing to break these microemulsions artificially inflates the aqueous concentration of lipophilic compounds, leading to severely underestimated LogP values.
-
-
Quantification: Analyze both separated phases via LC-MS/MS.
-
Self-Validation (Mass Balance): Calculate the total recovered mass. Recovery must be >95%.
-
Causality: A recovery <95% indicates compound precipitation or adsorption to the glass vial, invalidating the calculated partition coefficient.
-
Metabolic Stability: Engineering Intrinsic Clearance
Mechanistic Causality & CYP450 Shielding
Metabolic stability dictates the in vivo half-life of a drug. Unsubstituted quinolines are rapidly oxidized at the 6-position by CYP1A2 and CYP3A4, forming reactive and potentially toxic arene oxides. The -CF3 group provides immense steric hindrance and electronic deactivation, effectively blocking metabolism at this site[3].
However, a completely metabolically inert drug is undesirable. The 4-methyl group serves as a designed metabolic soft spot. CYP3A4 readily performs benzylic hydroxylation on this methyl group, converting it to a 4-hydroxymethyl metabolite. This shifts the metabolic fate from toxic ring-opening to a predictable, easily excretable carbinol, achieving an optimal balance of stability and clearance.
Mechanistic CYP450 metabolic pathway demonstrating the protective effect of the -CF3 group.
Quantitative Data Summary
The table below illustrates how the dual substitution modulates intrinsic clearance ( CLint ) in Human Liver Microsomes (HLM).
| Compound | t1/2 (min) | CLint (µL/min/mg) | Primary Metabolic Fate |
| Quinoline | 15.2 | 91.5 | Rapid aromatic oxidation (multiple sites) |
| 6-(Trifluoromethyl)quinoline | >120 | <10.0 | Highly stable, negligible clearance |
| 4-Methyl-6-(CF3)quinoline | 45.5 | 30.4 | Controlled benzylic hydroxylation (4-CH2OH) |
Self-Validating Protocol: Liver Microsomal Assay
To accurately determine t1/2 and CLint , we utilize an HLM assay[4]. This protocol is engineered with internal controls to validate enzymatic viability.
Step-by-Step Methodology:
-
Master Mix Preparation: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) with 0.1 M phosphate buffer (pH 7.4) and 1 µM of 4-Methyl-6-(trifluoromethyl)quinoline.
-
Control Integration (Self-Validation): Run parallel incubations with (rapid clearance control) and (low clearance control).
-
Causality: If Verapamil is not rapidly cleared, the microsomes have lost enzymatic activity. If Warfarin is rapidly cleared, there is an analytical artifact.
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes; its absence acts as a negative control to rule out non-CYP degradation.
-
-
Kinetic Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately plunge each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exact kinetic time points.
-
-
Analysis: Centrifuge at 4000 x g for 10 minutes to pellet denatured proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ), t1/2 , and CLint .
Integrated ADME Workflow Visualization
To streamline the profiling of 4-Methyl-6-(trifluoromethyl)quinoline, both lipophilicity and metabolic stability assays should be executed in a parallel, high-throughput workflow.
Workflow for parallel lipophilicity and metabolic stability profiling of quinoline derivatives.
References
-
MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. URL:[Link]
-
ACS Publications. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." ACS Omega. URL: [Link]
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The Strategic Role of the Trifluoromethyl Group (-CF₃) in Rational Drug Design
Executive Summary
The incorporation of fluorine into bioactive molecules has fundamentally transformed modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (-CF₃) group stands out as a highly privileged pharmacophore[1]. As a Senior Application Scientist, I have consistently utilized the strategic installation of -CF₃ groups to rescue failing drug programs by modulating physicochemical properties, enhancing metabolic stability, and optimizing target binding affinity[2]. This technical guide explores the mechanistic rationale, pharmacokinetic impact, and validated synthetic methodologies associated with the -CF₃ group.
Physicochemical Paradigm: The "Why" Behind -CF₃
The unique utility of the -CF₃ group stems from its distinct physicochemical profile. It is highly electronegative, exerting a strong inductive electron-withdrawing effect that can modulate the pKa of adjacent functional groups and stabilize carbanions[3].
Sterically, it possesses a van der Waals volume of 39.8 ų, making it significantly bulkier than a methyl group and roughly comparable to an isopropyl group[3]. This allows it to fill hydrophobic pockets in target proteins efficiently without excessive volume displacement[3]. Furthermore, it significantly enhances lipophilicity (Hansch π value of +0.88), which is a primary driver for cell membrane permeability and blood-brain barrier penetration[2][3].
Table 1: Comparative Physicochemical Properties
| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Rationale / Impact in Drug Design |
| Hansch Lipophilicity (π) | +0.52 | +0.88 | -CF₃ increases logP/logD, enhancing passive membrane permeability[2]. |
| van der Waals Volume | 16.8 ų | 39.8 ų | -CF₃ provides superior steric bulk for hydrophobic pocket packing[3]. |
| Bond Dissociation Energy | 414.2 kJ/mol (C-H) | 485.3 kJ/mol (C-F) | The C-F bond is exceptionally strong, resisting enzymatic cleavage[2]. |
| Electronegativity (Pauling) | 2.55 (Carbon) | 3.98 (Fluorine) | -CF₃ exerts a strong inductive electron-withdrawing effect[3]. |
Pharmacokinetic & Metabolic Impact: The "How"
A primary reason for incorporating a -CF₃ group is to overcome metabolic liabilities. Cytochrome P450 (CYP450) enzymes in the liver readily oxidize electron-rich aromatic rings and labile aliphatic C-H bonds (e.g., methyl groups)[4].
By replacing a metabolically susceptible -CH₃ group with a -CF₃ group, medicinal chemists can effectively block this oxidative pathway[4]. The causality here is rooted in bond thermodynamics: the high bond dissociation energy of the C-F bond (485.3 kJ/mol) prevents the initial hydrogen atom transfer (HAT) required for CYP450-mediated aliphatic oxidation[2]. This "metabolic switching" prolongs the drug's half-life, reduces intrinsic clearance, and limits the formation of downstream toxic metabolites[4].
CYP450 metabolic blocking logic utilizing -CF3 bioisosteric replacement.
Synthetic Methodologies: Nucleophilic Trifluoromethylation
The installation of the -CF₃ group requires specialized reagents. The most prominent in modern pharmaceutical synthesis is trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent[5]. This reagent allows for the direct nucleophilic trifluoromethylation of electrophiles such as aldehydes, ketones, and imines[5].
Mechanistic Causality: TMSCF₃ is relatively inert on its own. It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF)[5]. The fluoride anion is highly nucleophilic towards silicon, attacking the TMS group to form a pentacoordinate hypervalent silicate intermediate. This intermediate collapses, releasing the highly reactive trifluoromethyl anion (CF₃⁻), which subsequently attacks the electrophilic carbonyl carbon[5].
Standardized Protocol: Nucleophilic Trifluoromethylation of a Ketone
This protocol is designed as a self-validating system to ensure high yield and reproducibility in early-stage drug discovery[5].
-
Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve the ketone substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add the Ruppert-Prakash reagent, TMSCF₃ (1.5 equiv), to the stirring solution.
-
Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: The activation step is highly exothermic; thermal control prevents the rapid decomposition of the CF₃ anion into difluorocarbene.
-
Catalytic Activation: Slowly add a catalytic amount of TBAF solution (0.1 equiv in THF) dropwise.
-
Reaction Propagation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting material via TLC or GC-MS[5].
-
Quenching & Hydrolysis: Upon completion, quench the reaction with 1 M HCl. Causality: The initial reaction forms a silyl ether intermediate; the acidic quench hydrolyzes this ether to yield the final trifluoromethyl carbinol product[5].
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[5].
-
Self-Validation Step: Before proceeding to column chromatography, take a crude ¹⁹F NMR spectrum. A sharp singlet in the region of -70 to -80 ppm confirms the successful formation of the trifluoromethyl carbinol, validating the workflow.
Workflow and mechanistic logic of Ruppert-Prakash nucleophilic trifluoromethylation.
Case Studies in Applied Drug Design
The strategic deployment of the -CF₃ group is evident in numerous FDA-approved therapeutics, validating its role as a cornerstone of medicinal chemistry[1]:
-
Fluoxetine (Antidepressant): The incorporation of a para-trifluoromethyl group on the phenoxy ring significantly enhances the compound's lipophilicity, facilitating efficient penetration across the blood-brain barrier[2].
-
Efavirenz (Antiretroviral): The stereoselective addition of a -CF₃ group to a carbonyl precursor utilizing TMSCF₃ chemistry is a critical step in its synthesis, providing essential steric bulk and metabolic stability[5].
Conclusion
The trifluoromethyl group is far more than a simple structural appendage; it is a precision tool for rational drug design. By understanding the causality between its physicochemical properties (high electronegativity, optimal steric bulk, strong C-F bonds) and its biological effects (enhanced lipophilicity, CYP450 resistance), application scientists can systematically engineer superior, metabolically stable drug candidates.
Sources
Methodological & Application
Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinoline Derivatives
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with profound pharmacological significance.[1][2] From the historic antimalarial quinine to modern anticancer, antimicrobial, and anti-inflammatory agents, quinoline derivatives are a cornerstone of medicinal chemistry and drug discovery.[3][4][5][6] The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing this vital ring system.[7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a powerful tool for generating polysubstituted quinolines.[9][10]
This guide offers an in-depth exploration of the Friedländer synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles. We provide field-proven protocols, troubleshooting advice, and a comparative analysis of catalytic systems to empower researchers, scientists, and drug development professionals to effectively leverage this classic reaction in their synthetic endeavors.
Section 1: Mechanistic Insights – The "Why" Behind the Synthesis
The Friedländer synthesis is fundamentally a cyclocondensation reaction that can be catalyzed by either acids or bases.[11][12] The reaction's versatility stems from two primary, competing mechanistic pathways, with the predominant route depending on the specific substrates and reaction conditions employed.[13][14] Understanding these pathways is critical for optimizing reaction outcomes and troubleshooting unexpected results.
Two Competing Pathways
The synthesis proceeds via an initial intermolecular condensation followed by an intramolecular cyclization and dehydration. The key difference lies in the first step:
-
Aldol-First Pathway: This route begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde.[14][15] This is followed by a rapid intramolecular cyclization (Schiff base formation) and subsequent dehydration to yield the aromatic quinoline ring. This pathway is often favored under basic conditions.
-
Schiff-Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base (an imine) between the amine of the 2-aminoaryl substrate and the carbonyl of the methylene-containing reactant.[13][14] This is followed by an intramolecular aldol-type condensation and dehydration. This pathway is generally preferred under acidic conditions.
Caption: Competing mechanistic pathways of the Friedländer synthesis.
The Crucial Role of the Catalyst
The choice of catalyst is paramount and dictates not only the reaction pathway but also the efficiency, selectivity, and mildness of the conditions.[16][17]
-
Base Catalysts (e.g., KOH, KOtBu, DBU): These catalysts promote the deprotonation of the α-methylene compound, facilitating the initial aldol condensation.[11][16] However, they can also promote the self-condensation of the ketone reactant, a major side reaction that reduces yield.[18]
-
Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis Acids): Brønsted and Lewis acids activate the carbonyl group of the 2-aminoaryl compound, favoring the initial Schiff base formation.[16][19] This approach often minimizes the ketone self-condensation side reaction.[18] Modern methods have expanded the toolkit to include a wide array of milder and more efficient catalysts.
Section 2: A Comparative Overview of Catalytic Systems
While traditional methods often relied on harsh conditions (high temperatures and strong acids/bases), recent advancements have introduced a variety of catalytic systems that offer improved yields, milder conditions, and greater sustainability.[10][17]
| Catalyst Type | Examples | Advantages | Considerations | References |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), H₂SO₄ | Inexpensive, effective, readily available. | Can require high temperatures; harsh conditions can degrade sensitive substrates. | [20][21] |
| Lewis Acids | ZnCl₂, MgCl₂, Cu(NO₃)₂, CAN | Mild conditions, high efficiency, good for electron-rich substrates. | Stoichiometric amounts may be needed; metal contamination of product. | [16][21][22] |
| Iodine (I₂) | Molecular Iodine | Mild, efficient, metal-free, often works under solvent-free conditions. | Requires workup to remove residual iodine. | [18][20] |
| Solid-Supported | P₂O₅/SiO₂, Nafion, Polymers | Easy catalyst removal/recycling, simplified workup, environmentally friendly. | Can have lower activity than homogeneous catalysts; potential for leaching. | [11][14][23][24] |
| Nanocatalysts | Fe₃O₄@SiO₂-based, Graphene Oxide | High surface area, high activity, reusable, can be magnetically separable. | Synthesis of catalyst can be complex; potential for aggregation. | [10][25] |
| Metal-Organic Frameworks (MOFs) | CuBTC | High concentration of active Lewis acid sites, high yields in short times. | Can be sensitive to moisture and air. | [26][27][28] |
| Catalyst-Free | Water, Ionic Liquids | "Green" chemistry approach, avoids catalyst cost and contamination. | Often requires higher temperatures; may not be suitable for all substrates. | [2][29] |
Section 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification. Safety glasses, lab coats, and gloves are mandatory for all procedures. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Classic Acid-Catalyzed Synthesis of a 2,4-Disubstituted Quinoline
This protocol details a general and robust procedure using p-toluenesulfonic acid (p-TsOH), a common and effective Brønsted acid catalyst.[30]
-
Objective: To synthesize 2-methyl-4-phenylquinoline from 2-aminobenzophenone and acetone.
-
Materials:
-
2-aminobenzophenone (1.0 eq)
-
Acetone (3.0 eq, serves as reactant and solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene (as an alternative solvent if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (1.0 eq) and acetone (3.0 eq).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 56°C for acetone) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 2-aminobenzophenone spot indicates reaction completion. This typically takes 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using acetone as the solvent, concentrate the mixture under reduced pressure to remove excess acetone.
-
Dissolve the residue in ethyl acetate (20 mL/mmol of starting material).
-
Transfer the solution to a separatory funnel and wash carefully with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the acid, followed by a wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-methyl-4-phenylquinoline.
-
Caption: General experimental workflow for Friedländer synthesis.
Protocol 2: Modern Iodine-Catalyzed, Solvent-Free Synthesis
This protocol offers a greener, milder alternative that often proceeds with high efficiency without the need for traditional solvents.[17][18]
-
Objective: To synthesize a polysubstituted quinoline from a 2-aminoaryl ketone and an active methylene compound.
-
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Molecular iodine (I₂) (10 mol %, ~25 mg)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol %).
-
Place the flask in a pre-heated oil bath at 80-100°C.
-
Stir the reaction mixture magnetically. The mixture will likely become a molten slurry.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30-90 minutes.
-
Work-up: Cool the reaction mixture to room temperature. The product may solidify.
-
Dissolve the mixture in ethyl acetate (20 mL).
-
Wash the organic solution with saturated aqueous Na₂S₂O₃ (2 x 10 mL) to remove the iodine (the purple/brown color will disappear), followed by a brine wash (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified by a short silica gel plug.
Protocol 3: Catalyst-Free Synthesis in Water
This environmentally benign protocol leverages the unique properties of water to drive the reaction, completely avoiding organic solvents and catalysts.[14][29]
-
Objective: To synthesize 1,2,3,4-tetrahydroacridine from 2-aminobenzaldehyde and cyclohexanone.
-
Materials:
-
2-aminobenzaldehyde (1 mmol)
-
Cyclohexanone (1.2 mmol)
-
Deionized water (5 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1 mmol), cyclohexanone (1.2 mmol), and deionized water (5 mL).[14]
-
Heat the mixture to 70°C with vigorous stirring for approximately 3 hours.[29]
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
Extract the product with ethyl acetate (3 x 10 mL).[14]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[14]
-
-
Purification: The product is often clean enough for subsequent use. Recrystallization from a suitable solvent can be performed if higher purity is required.
Section 4: Troubleshooting and Optimization
Low yields are a common challenge in the Friedländer synthesis.[17] A systematic approach to troubleshooting can often resolve these issues.
| Problem | Probable Cause(s) | Suggested Solution(s) | References |
| Low or No Yield | Inappropriate Catalyst: The chosen catalyst may not be active enough for the specific substrates. | Screen alternative catalysts. If using a base, try an acid, and vice-versa. Consider modern catalysts like iodine or Lewis acids. | [16] |
| Suboptimal Temperature: Reaction may be too slow at low temperatures or decomposition may occur at high temperatures. | Incrementally increase the temperature (in 10°C steps) while monitoring by TLC. If decomposition (darkening/tar) is observed, lower the temperature. | [17][18] | |
| Poor Substrate Reactivity: Steric hindrance or deactivating electronic groups on either reactant can slow the reaction. | Increase catalyst loading (e.g., from 10 mol% to 20 mol%). Increase reaction time. Switch to a more forceful catalytic system or higher temperature. | [16] | |
| Major Side Product Formation | Ketone Self-Condensation: The most common side reaction, especially under basic conditions. | Switch from a base to an acid catalyst (e.g., p-TsOH). Try a slow addition of the ketone to the reaction mixture to keep its instantaneous concentration low. | [16][18] |
| Difficult Purification | Tar/Polymer Formation: Often caused by excessively high temperatures or prolonged reaction times. | Lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. | [18] |
Conclusion
The Friedländer synthesis is a time-honored yet continually evolving reaction that provides indispensable access to the quinoline scaffold. By understanding the mechanistic underpinnings, carefully selecting from the expanding array of catalytic systems, and applying systematic troubleshooting, researchers can effectively synthesize a diverse range of substituted quinoline derivatives. The protocols and insights provided herein serve as a robust foundation for the application of this powerful reaction in the pursuit of novel therapeutics and advanced materials.
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Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. D. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Paz, C., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. Retrieved from [Link]
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Pérez-Mayoral, E., et al. (2012). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 41(12), 3465-3472. Retrieved from [Link]
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Cheng, C. C. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Retrieved from [Link]
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Wang, X., et al. (2018). Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(5), 301-306. Retrieved from [Link]
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Furness, K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125. Retrieved from [Link]
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Kumar, A., & Kumar, V. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Iranian Chemical Society, 22, 1-25. Retrieved from [Link]
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Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(5), 1369-1393. Retrieved from [Link]
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Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 609-629. Retrieved from [Link]
- Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5997-6017.
-
Haddadin, M. J., et al. (2013). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron Letters, 54(1), 1-5. Retrieved from [Link]
-
Orozco, D., et al. (2018). Synthesis of 2-arylquinoline via a modified Friedländer reaction of 2-aminobenzyl alcohols and arylacetilenes. ResearchGate. Retrieved from [Link]
-
Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 28(18), 6516. Retrieved from [Link]
-
Kamal, A., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4725-4728. Retrieved from [Link]
-
Verma, S., et al. (2019). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Current Organic Synthesis, 16(1), 125-132. Retrieved from [Link]
- Request PDF. (2025, August 6). Synthesis of quinolines via Friedlander reaction catalyzed by CuBTC metal-organic-framework. ResearchGate.
-
Sharma, S., et al. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Advances, 15, 10050-10075. Retrieved from [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Retrieved from [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]
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Revolutionizing Quinoline Synthesis: A Microwave-Assisted Approach to 4-Methyl-6-(trifluoromethyl)quinoline
Introduction: The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties. Among these, 4-Methyl-6-(trifluoromethyl)quinoline stands as a crucial building block for the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] Traditionally, the synthesis of such compounds involves lengthy reaction times and often harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of 4-Methyl-6-(trifluoromethyl)quinoline via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. This method offers significant advantages over conventional heating, including drastically reduced reaction times, often leading to higher yields and a greener chemical process.[2][3]
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. Unlike conventional heating methods that rely on conduction and convection to transfer energy, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This localized and instantaneous heating dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[2][4] Key advantages of MAOS include:
-
Accelerated Reaction Rates: Significant reduction in reaction times.[2][4]
-
Higher Yields: Often improved product yields due to minimized side reactions and decomposition.[2]
-
Enhanced Purity: Cleaner reaction profiles with fewer byproducts.[2]
-
Energy Efficiency: Lower energy consumption compared to conventional heating methods.
-
Greener Chemistry: Potential for solvent-free reactions, reducing waste.[5]
The Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of many boronic acids.[6][7]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in our case, 4-chloro-6-(trifluoromethyl)quinoline) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (the methyl group) is transferred to the palladium center, typically requiring activation by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Methyl-6-(trifluoromethyl)quinoline
This protocol is adapted from established procedures for microwave-assisted Suzuki-Miyaura couplings of haloquinolines.[4]
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-6-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.60 | 1.0 | 1.0 |
| Methylboronic acid | CH₅BO₂ | 59.86 | 1.5 | 1.5 |
| Bis(triphenylphosphine)palladium(II) dichloride | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.05 | 0.05 |
| Sodium Carbonate (2M aqueous solution) | Na₂CO₃ | 105.99 | 2.0 | 2.0 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 5 mL | - |
Equipment:
-
Dedicated scientific microwave reactor
-
10 mL pressure-rated microwave vial
-
Magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Flash chromatography system
Step-by-Step Protocol:
-
Reaction Setup: In a 10 mL pressure-rated microwave vial, combine 4-chloro-6-(trifluoromethyl)quinoline (1.0 mmol, 231.6 mg), methylboronic acid (1.5 mmol, 89.8 mg), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 35.1 mg).
-
Addition of Reagents: Add a magnetic stir bar to the vial. Subsequently, add acetonitrile (5 mL) followed by the 2M aqueous sodium carbonate solution (1 mL, 2.0 mmol).
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Irradiate the reaction mixture at a constant temperature of 140 °C for 15 minutes. The initial power should be moderated by the instrument to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature. This is typically achieved using a flow of compressed air integrated into the microwave system.
-
Work-up: Once cooled, open the vial and transfer the contents to a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel. A suitable eluent system, such as a gradient of ethyl acetate in hexane, should be determined by thin-layer chromatography (TLC) analysis.[8]
-
Characterization: The pure fractions, as identified by TLC, are combined and the solvent is removed under vacuum to yield 4-Methyl-6-(trifluoromethyl)quinoline as the final product. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Visualizing the Workflow
Caption: Experimental workflow for the microwave-assisted synthesis.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or short reaction time. | Ensure the palladium catalyst is fresh. Increase the reaction temperature in 10 °C increments or prolong the irradiation time. Consider a more active catalyst system, such as one with a more electron-rich phosphine ligand. |
| Formation of Side Products | Decomposition at high temperatures or competing side reactions (e.g., homocoupling). | Lower the reaction temperature. Screen different bases or solvents. For instance, a milder base like potassium carbonate (K₂CO₃) could be tested.[7] |
| Difficulty in Purification | Co-elution of impurities with the product. | Optimize the mobile phase for column chromatography by testing various solvent systems with TLC.[8] If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[9] Recrystallization from a suitable solvent system can also be an effective purification method.[8] |
Conclusion
The described microwave-assisted Suzuki-Miyaura cross-coupling protocol provides a rapid, efficient, and scalable method for the synthesis of 4-Methyl-6-(trifluoromethyl)quinoline. By leveraging the advantages of microwave heating, this procedure dramatically reduces reaction times and can lead to improved yields and purity compared to conventional methods. This approach is well-suited for the rapid generation of libraries of quinoline derivatives for drug discovery and materials science applications, underscoring the power of modern synthetic techniques in advancing scientific research.
References
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. [Link]
-
Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. IJSAT. [Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI. [Link]
-
Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC - NIH. [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.[Link]
-
An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. [Link]
-
1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. MDPI. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]
-
Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[Link]
-
Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. PMC. [Link]
-
Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry (RSC Publishing). [Link]
-
An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. IJSRP. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.[Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. ResearchGate. [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PMC. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijsat.org [ijsat.org]
- 4. mdpi.com [mdpi.com]
- 5. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-Methyl-6-(trifluoromethyl)quinoline as a Privileged Building Block in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of starting materials dictates the efficiency of the drug discovery pipeline. 4-Methyl-6-(trifluoromethyl)quinoline (CAS: 40716-16-3) [1] represents a highly versatile, "privileged" heterocycle. By combining the robust target-binding capabilities of the quinoline core with the distinct physicochemical enhancements of a trifluoromethyl group, this building block serves as a foundational scaffold for developing targeted kinase inhibitors[2] and advanced anti-infective agents.
This application note provides an authoritative guide on the structural rationale, physicochemical properties, and validated synthetic workflows for utilizing 4-Methyl-6-(trifluoromethyl)quinoline in late-stage drug development.
Pharmacophore Rationale: The Logic of Molecular Design
The utility of this specific building block is rooted in the synergistic effects of its three primary structural features:
-
The Quinoline Core : The quinoline ring is a historically validated pharmacophore[3]. Its planar, heteroaromatic structure facilitates strong π−π stacking interactions within the ATP-binding pockets of kinases, while the nitrogen lone pair acts as a critical hydrogen-bond acceptor in the kinase hinge region[4].
-
The 6-Trifluoromethyl (-CF3) Group : The introduction of a -CF3 group at the 6-position is a calculated bioisosteric strategy[5]. It significantly enhances the molecule's lipophilicity (LogP), thereby improving cellular membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the strong electron-withdrawing nature of the -CF3 group modulates the pKa of the quinoline nitrogen, optimizing target residence time, while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the highly vulnerable C6 position[6].
-
The 4-Methyl Group : This moiety acts as a highly reactive synthetic handle. It allows for late-stage functionalization (LSF) via radical halogenation or oxidation, enabling medicinal chemists to rapidly generate diverse libraries of alkylating agents or amides without disrupting the primary binding interface of the quinoline core.
Physicochemical Properties & ADME Impact
The following table summarizes the quantitative data and predictive pharmacological impact of the building block's features:
| Property | Value | Pharmacological Implication |
| CAS Number | 40716-16-3[1] | Unique identifier for sourcing and regulatory tracking. |
| Molecular Formula | C11H8F3N | Defines the core scaffold mass and elemental composition. |
| Predicted LogP | ~3.2 - 3.8 | Optimal lipophilicity for oral bioavailability and cellular uptake[5]. |
| Metabolic Stability | High (at C6) | The -CF3 group sterically and electronically shields the C6 position from CYP450 oxidation[6]. |
| Hydrogen Bonding | 1 Acceptor (N) | Essential for anchoring to the hinge region of kinase ATP-binding pockets[2]. |
Key Experimental Workflows & Protocols
To maximize the utility of 4-Methyl-6-(trifluoromethyl)quinoline, researchers must employ highly selective functionalization strategies. The following protocols detail the causality and step-by-step methodology for two critical transformations.
Protocol 1: Synthesis of 4-(Bromomethyl)-6-(trifluoromethyl)quinoline via Radical Halogenation
Causality & Logic : The 4-methyl group is uniquely activated for radical substitution. While the electron-withdrawing -CF3 group slightly deactivates the overall ring system, it makes the benzylic position highly selective for bromination over electrophilic aromatic substitution on the ring. Azobisisobutyronitrile (AIBN) is utilized as a thermal radical initiator to ensure a steady chain reaction with N-bromosuccinimide (NBS).
Step-by-Step Methodology :
-
Preparation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-Methyl-6-(trifluoromethyl)quinoline (1.0 eq, 10 mmol) in 50 mL of anhydrous trifluorotoluene (a greener, non-ozone-depleting alternative to CCl4).
-
Reagent Addition : Add N-bromosuccinimide (NBS, 1.1 eq, 11 mmol) and AIBN (0.1 eq, 1 mmol) to the stirring solution.
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to 85°C for 4–6 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1) to prevent over-bromination (formation of the dibromomethyl byproduct).
-
Workup : Once complete, cool the reaction to 0°C. The succinimide byproduct will precipitate. Filter the mixture through a pad of Celite and wash with cold dichloromethane (DCM).
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of 0-10% EtOAc in Hexanes) to yield the pure 4-(bromomethyl) intermediate as a self-validating precursor for subsequent nucleophilic substitutions (e.g., with amines or alcohols).
Protocol 2: Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)quinoline via N-Oxide Activation
Causality & Logic : Direct nucleophilic functionalization at the C2 position of quinolines is notoriously difficult. By first oxidizing the quinoline nitrogen to an N-oxide, the C2 position becomes highly electrophilic. Subsequent treatment with Phosphorus oxychloride (POCl3) drives a Vilsmeier-type rearrangement and rearomatization, installing a reactive chloride at C2. This intermediate is essential for synthesizing 2-anilinoquinolines, a proven chemotype for inhibiting Protein Kinase Novel 3 (PKN3) and G-associated kinase (GAK)[4].
Step-by-Step Methodology :
-
N-Oxidation : Dissolve the building block (1.0 eq, 10 mmol) in 40 mL of anhydrous DCM. Cool to 0°C and portion-wise add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq, 12 mmol). Stir at room temperature for 12 hours.
-
N-Oxide Isolation : Quench the reaction with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 . Extract with DCM, dry over Na2SO4 , and concentrate to yield the crude N-oxide.
-
Chlorination : Dissolve the crude N-oxide in 30 mL of anhydrous toluene. Cool to 0°C and add POCl3 (3.0 eq, 30 mmol) dropwise to control the exothermic complexation.
-
Rearomatization : Heat the mixture to 90°C for 3 hours. The reaction is complete when the N-oxide is fully consumed (verified by LC-MS).
-
Workup & Purification : Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize slowly with solid Na2CO3 until pH ~8. Extract with EtOAc (3 x 50 mL), wash with brine, dry, and concentrate. Purify via silica gel chromatography to isolate the 2-chloro derivative, ready for SNAr or Buchwald-Hartwig cross-coupling.
Mandatory Visualizations
Workflow A: Synthetic Logic & Library Generation
The following diagram illustrates the divergent synthetic pathways enabled by the functional groups of 4-Methyl-6-(trifluoromethyl)quinoline.
Caption: Divergent synthetic workflow from 4-Methyl-6-(trifluoromethyl)quinoline to drug candidates.
Workflow B: Pharmacological Signaling Pathway (Kinase Inhibition)
Once synthesized, quinoline-based derivatives often act as competitive ATP inhibitors. The diagram below maps the inhibition of Protein Kinase Novel 3 (PKN3), a target implicated in tumor metastasis[2].
Caption: Mechanism of action for quinoline-derived PKN3 inhibitors blocking tumor metastasis.
References
-
Asquith, C. R. M., et al. "Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype." bioRxiv (2020). URL:[Link]
-
Zheng, Y., et al. "Discovery of N-Trifluoromethylated Noscapines as Novel and Potent Agents for the Treatment of Glioblastoma." Journal of Medicinal Chemistry (ACS Publications, 2024). URL:[Link]
-
Hassan, A., et al. "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria." Molecules (PMC, 2021). URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-(2-chloroethyl)quinoline|Research Chemical [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Use of 4-Methyl-6-(trifluoromethyl)quinoline in developing fluorescent probes
Advanced Application Note: Synthesis and Validation of Fluorescent Probes using 4-Methyl-6-(trifluoromethyl)quinoline
Executive Summary & Mechanistic Rationale
The development of advanced fluorescent probes for live-cell imaging relies heavily on the strategic selection of core fluorophore scaffolds. 4-Methyl-6-(trifluoromethyl)quinoline (CAS 40716-16-3) has emerged as a highly versatile building block for synthesizing Near-Infrared (NIR), environmentally sensitive probes [1, 2].
As a Senior Application Scientist, I select this specific molecule for two critical structural reasons:
-
The C4-Methyl Reactive Site: The methyl group at the 4-position of the quinoline ring exhibits latent CH-acidity. Upon N-alkylation (quaternization), this acidity is dramatically amplified, allowing for facile Knoevenagel condensation with aromatic aldehydes to build extended Donor-π-Acceptor (D-π-A) hemicyanine architectures [3].
-
The 6-Trifluoromethyl (-CF3) Enhancer: The -CF3 group is a potent electron-withdrawing group (EWG). Its strong inductive (-I) effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline acceptor. This reduces the HOMO-LUMO gap, red-shifting the emission into the NIR window. Furthermore, it enhances the Intramolecular Charge Transfer (ICT) efficiency, yielding exceptionally large Stokes shifts that eliminate excitation back-scattering and background autofluorescence [1].
This application note details the synthesis, photophysical characterization, and live-cell validation of a mitochondria-targeted, viscosity-sensitive molecular rotor probe derived from 4-Methyl-6-(trifluoromethyl)quinoline.
Synthetic Strategy & Workflow
The synthesis follows a robust, two-step sequence designed to maximize yield and purity without the need for complex metal catalysts.
Figure 1: Two-step synthetic workflow for generating the CF3-hemicyanine fluorescent probe.
Protocol 1: Synthesis of the CF3-Hemicyanine Probe
Self-Validation Checkpoint: The color shift of the reaction mixture from pale yellow to deep blue/purple serves as a visual confirmation of the extended π-conjugation.
Step 1: Quaternization (N-Alkylation)
-
Dissolve 1.0 mmol of 4-Methyl-6-(trifluoromethyl)quinoline in 5.0 mL of anhydrous toluene.
-
Add 3.0 mmol of Iodoethane (ethyl iodide) dropwise.
-
Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere.
-
Causality: Quaternizing the nitrogen introduces a permanent positive charge, withdrawing electron density from the ring and activating the C4-methyl protons for the subsequent base-catalyzed condensation [3].
-
Cool to room temperature. Collect the precipitated quinolinium iodide salt via vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Knoevenagel Condensation
-
In a 25 mL round-bottom flask, dissolve 0.5 mmol of the synthesized quinolinium salt and 0.55 mmol of 4-(diethylamino)benzaldehyde in 10 mL of absolute ethanol.
-
Add 2-3 drops of piperidine as a catalyst.
-
Causality: Piperidine plays a dual role. It acts as a base to deprotonate the activated C4-methyl group, forming a nucleophilic enamine. Simultaneously, it condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, drastically accelerating the C-C bond formation [2].
-
Reflux at 80°C for 8 hours. The solution will turn deep purple.
-
Cool the mixture, evaporate the solvent, and purify via silica gel column chromatography (DCM:MeOH = 10:1) to yield the final hemicyanine probe.
Photophysical Characterization & Viscosity Sensing
Because the synthesized probe contains a rotatable styryl bond between the electron donor (diethylamino group) and the acceptor (CF3-quinolinium), it functions as a fluorescent molecular rotor .
Protocol 2: Viscosity Response Assay
-
Prepare a 1.0 mM stock solution of the probe in anhydrous DMSO.
-
Prepare a series of solvent mixtures using methanol and glycerol to create environments with varying viscosities (from 0.6 cP to 945 cP).
-
Dilute the probe stock into the solvent mixtures to a final concentration of 10 µM.
-
Measure the fluorescence emission spectra (Excitation: 540 nm) using a spectrofluorometer.
Quantitative Data Summary Table 1: Photophysical properties of the CF3-Hemicyanine probe demonstrating molecular rotor behavior.
| Solvent System (MeOH:Glycerol) | Viscosity (cP) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 100:0 (Pure MeOH) | 0.6 | 545 | 680 | 135 | 0.005 |
| 50:50 | 6.0 | 550 | 685 | 135 | 0.08 |
| 10:90 | 230.0 | 552 | 690 | 138 | 0.22 |
| 1:99 (Near Pure Glycerol) | 945.0 | 555 | 695 | 140 | 0.45 |
Note: The massive 90-fold increase in Quantum Yield from low to high viscosity validates the probe's sensitivity to restricted microenvironments.
Figure 2: Photophysical mechanism of the TICT-based fluorescent molecular rotor.
Biological Application: Live-Cell Mitochondrial Imaging
The delocalized positive charge of the quinolinium core, combined with the lipophilicity of the -CF3 group, makes this probe an ideal candidate for targeting mitochondria. Mitochondria maintain a highly negative transmembrane potential (ΔΨm ≈ -180 mV), which acts as an electrophoretic sink for lipophilic cations [3].
Protocol 3: Self-Validating Co-Localization Assay
To ensure scientific integrity, this protocol incorporates a commercial standard (MitoTracker Green) to mathematically validate the spatial accuracy of the synthesized probe.
Materials:
-
HeLa or A549 cell lines.
-
Synthesized CF3-Hemicyanine Probe (1 mM stock in DMSO).
-
MitoTracker Green FM (1 mM stock in DMSO).
-
Confocal Laser Scanning Microscope (CLSM).
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C and 5% CO2 for 24 hours until 70% confluent.
-
Co-Incubation: Remove the culture medium and wash the cells twice with warm PBS (pH 7.4). Add 1 mL of fresh, serum-free DMEM containing 5 µM of the synthesized probe and 200 nM of MitoTracker Green FM.
-
Causality of Serum-Free Media: Serum proteins can prematurely bind lipophilic probes, reducing their effective concentration and cellular uptake efficiency.
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Washing: Remove the staining solution and wash the cells three times with warm PBS to remove unbound fluorophores. Replace with Live Cell Imaging Solution (or clear HBSS) to minimize background fluorescence during imaging.
-
Confocal Imaging:
-
Green Channel (MitoTracker): Ex = 488 nm, Em = 500-550 nm.
-
NIR Channel (Synthesized Probe): Ex = 540 nm (or 561 nm laser), Em = 650-750 nm.
-
-
Data Validation: Overlay the two channels using image analysis software (e.g., ImageJ/Fiji). Calculate the Pearson's Correlation Coefficient (PCC). A PCC value > 0.90 confirms highly specific mitochondrial targeting.
References
- ACS Medicinal Chemistry Letters (2019)
- RSC Advances (2025)
- Molecules / PMC (2023)
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Techniques for Purifying Quinoline Products
From the desk of a Senior Application Scientist
Welcome to the technical support center dedicated to the chromatographic purification of quinoline products. As a heterocyclic aromatic scaffold, quinoline and its derivatives are foundational in medicinal chemistry and materials science. However, their inherent basicity and diverse polarity present unique challenges during purification. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome these hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can design robust, self-validating purification systems.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the key challenges and strategies in quinoline chromatography.
Q1: Why are quinolines often challenging to purify by standard silica gel column chromatography?
A1: The primary challenge stems from the basic nature of the nitrogen atom within the quinoline scaffold.[1] Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[1][2] This acidity leads to strong, non-ideal acid-base interactions with the basic quinoline analyte, resulting in several common problems:
-
Significant Peak Tailing: Molecules that interact strongly with the acidic sites are retained longer than those that don't, leading to broad, asymmetrical peaks that severely reduce resolution.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound will not elute from the column at all, causing very low or no recovery.[1]
-
Compound Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive quinoline derivatives.[1][3]
Q2: What is the critical first step when developing a purification method for a new quinoline derivative?
A2: The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC) with the same stationary phase you intend to use for the column (e.g., silica gel).[4] TLC provides two vital pieces of information:
-
Compound Stability: By spotting your crude product on a TLC plate and letting it sit for an hour before developing, you can check for the appearance of new spots, which would indicate degradation on the silica surface.[1]
-
Solvent System Selection: TLC allows you to efficiently screen different mobile phases to find a system that provides adequate separation. For effective column chromatography, the target compound should have an Rf value of approximately 0.2-0.35, and it should be well-separated from major impurities.[3][5]
Q3: How do I choose between normal-phase and reversed-phase chromatography for my quinoline product?
A3: The choice depends primarily on the overall polarity of your molecule.
-
Normal-Phase Chromatography (e.g., Silica, Alumina): This is the default choice for compounds of low to moderate polarity. It separates based on polar interactions, so more polar compounds are retained more strongly. Most quinoline purifications are attempted with normal-phase first.
-
Reversed-Phase Chromatography (e.g., C18): This is the preferred method in two key scenarios. First, for highly polar quinoline derivatives that show little or no retention in normal-phase systems (they run with the solvent front).[3] Second, and perhaps counter-intuitively, it is also ideal for very non-polar (lipophilic) quinolines that co-elute with other non-polar impurities in normal-phase. In reversed-phase, these lipophilic compounds are strongly retained, enabling separation based on differences in hydrophobicity.[6]
Q4: What does "deactivating" silica gel mean, and why is it important for quinolines?
A4: Deactivation refers to the process of neutralizing the acidic silanol sites on the silica gel surface.[3][6] This is crucial for basic compounds like quinolines because it minimizes the strong acid-base interactions that cause peak tailing and product loss.[1] Deactivation is typically achieved by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading the sample.[3] This "masks" the active sites, allowing for a more ideal chromatographic separation based on polarity.
Troubleshooting Guide
This guide directly addresses specific experimental problems in a question-and-answer format.
Issue 1: Significant Peak Tailing in Normal-Phase (Silica Gel) Chromatography
Q: My quinoline product shows a comet-like streak on the TLC plate and gives broad, tailing peaks during column chromatography. What is causing this, and how can I achieve sharp peaks?
A: This is the most common issue and is a classic sign of strong acid-base interactions between your basic quinoline and the acidic silica gel.[1] The tailing occurs because some analyte molecules are reversibly but very strongly adsorbed to the silanol groups. To resolve this, you must mitigate these secondary interactions.
-
Solution 1: Add a Basic Modifier to the Mobile Phase (Most Common)
-
Mechanism: Adding a small amount of a competing base, like triethylamine (TEA) or a 7N ammonia solution in methanol, to your eluent will neutralize the most acidic sites on the silica gel.[1][6] The modifier, being a small and mobile base, effectively "coats" the active sites, preventing your quinoline from binding to them.
-
Recommendation: Start by adding 0.5-2% TEA to your pre-optimized mobile phase (e.g., if your eluent is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:TEA).[6] You should see an immediate improvement in peak shape.
-
-
Solution 2: Use an Alternative Stationary Phase
-
Mechanism: If a basic modifier is not sufficient or if your compound is sensitive to TEA, changing the stationary phase is the next logical step.
-
Recommendation:
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[6][7] Use neutral or, more commonly, basic alumina to avoid the acidic surface chemistry altogether.
-
Bonded Phases: For more challenging separations, consider bonded silica phases like amine or diol columns, which offer different selectivity and are less acidic than bare silica.[3]
-
-
-
Solution 3: Deactivate the Silica Gel Column
-
Mechanism: This involves pre-treating the column to neutralize the active sites before the sample is introduced. This is particularly useful for automated flash chromatography systems.
-
Recommendation: See Protocol 3 for a step-by-step guide on deactivating a pre-packed column.[3]
-
Issue 2: Poor Separation of Closely Related Quinolines (e.g., Isomers, Analogs)
Q: I cannot resolve my target quinoline from a very similar impurity. Adjusting the polarity of my hexane/ethyl acetate system isn't working. What else can I try?
A: When simple polarity adjustments fail, you need to alter the selectivity of your chromatographic system. This means changing the nature of the interactions between the analytes, stationary phase, and mobile phase.
-
For Normal-Phase Systems:
-
Change Solvent System: The choice of solvents is critical. If a hexane/ethyl acetate system fails, try a completely different solvent system that offers different interactions. For example, a mixture of dichloromethane (DCM) and methanol can provide unique selectivity for nitrogen-containing heterocycles.[7]
-
-
For Reversed-Phase HPLC/Flash Systems (Often Superior for Isomers):
-
Mobile Phase pH Adjustment: The separation of basic isomers is highly dependent on the mobile phase pH.[8] The pKa of quinoline is approximately 4.9.[9] By buffering the mobile phase at a specific pH, you can control the ionization state of your compounds. For reproducible results, operate at a pH at least 1-2 units away from the pKa.[10][11] Using a buffer like phosphate or acetate around pH 4 can often improve resolution between isomers with slightly different pKa values.[8]
-
Use a Different Stationary Phase: Standard C18 columns separate primarily on hydrophobicity. For aromatic isomers like quinolines, a phenyl-hexyl stationary phase can provide enhanced selectivity through π-π stacking interactions between the column's phenyl rings and the quinoline's aromatic system.[3][8]
-
Issue 3: Compound Degradation or Low Recovery
Q: My recovery from the column is extremely low, and TLC analysis of the collected fractions shows new, undesired spots. I suspect my compound is degrading. How can I confirm this and purify it safely?
A: This is a serious issue indicating your compound is unstable on the acidic silica gel.[1][3]
-
Step 1: Confirm Instability
-
Perform a 2D TLC analysis.[1] Spot your crude mixture in one corner of a TLC plate, run it in your chosen eluent, and then rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, all spots will lie on the diagonal. Any spots that appear off the diagonal are degradation products formed during the first elution.
-
-
Step 2: Implement a Non-Destructive Purification Strategy
-
Deactivate the Silica Gel: As a first attempt, try deactivating the column with TEA (see Protocol 3 ) to see if neutralizing the acidity prevents degradation.[3]
-
Switch to a Neutral Stationary Phase: The safest option is to switch to a more inert stationary phase, such as neutral alumina.[1]
-
Use Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography is an excellent alternative. The C18 stationary phase is much less reactive than silica, and the neutral or slightly acidic mobile phases (e.g., water/acetonitrile) are generally milder.[6]
-
Issue 4: Polar Quinoline Elutes at the Solvent Front in Reversed-Phase (C18)
Q: My polar quinoline derivative shows no retention on a C18 column, eluting immediately. How can I improve its retention?
A: This is a common challenge for polar compounds in reversed-phase, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[3]
-
Solution 1: Switch to HILIC
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique specifically designed for retaining and separating very polar compounds. It uses a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase.[3] This is often the most effective solution.
-
-
Solution 2: Employ a More Polar Stationary Phase
-
Consider a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG) . These columns provide alternative selectivity and enhanced retention for polar analytes.[3]
-
-
Solution 3: Use Ion-Pairing Chromatography
Data Presentation & Visualization
Tables for Quick Reference
Table 1: Comparison of Stationary Phases for Quinoline Purification
| Stationary Phase | Type | Acidity | Primary Application | Key Considerations |
| Silica Gel | Normal-Phase | Acidic | General purpose purification of low to moderately polar compounds.[12] | Most common, but its acidity often requires mobile phase modifiers (e.g., TEA) for basic quinolines.[1][6] |
| Alumina | Normal-Phase | Basic or Neutral | Purification of basic or acid-sensitive compounds.[6] | Excellent alternative to silica to avoid degradation and tailing of basic quinolines. Less versatile than silica.[3] |
| C18 (ODS) | Reversed-Phase | Neutral | Purification of polar compounds or very lipophilic compounds.[6] | The workhorse of reversed-phase. Requires aqueous/organic mobile phases. May not retain very polar quinolines.[3] |
| Phenyl-Hexyl | Reversed-Phase | Neutral | Separation of aromatic isomers or compounds with subtle structural differences.[8] | Offers alternative selectivity to C18 via π-π interactions, which is highly beneficial for quinoline isomers.[3][8] |
| Amide / Diol | HILIC / Normal | Neutral | HILIC: For very polar quinolines. Normal: Alternative to silica.[3] | Provides different selectivity compared to bare silica. HILIC is a specialized technique for polar analytes.[3] |
Table 2: Common Mobile Phase Modifiers and Their Function
| Modifier | Typical Concentration | Chromatography Mode | Function & Rationale |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Normal-Phase (Silica) | A competing base that masks acidic silanol sites, preventing peak tailing and improving recovery of basic quinolines.[1][6] |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Reversed-Phase | An acid modifier that ensures basic quinolines are fully protonated (ionized). This improves peak shape by preventing interactions with residual silanols and is compatible with mass spectrometry.[10] |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Reversed-Phase | A strong ion-pairing agent that improves peak shape for basic compounds. Note: TFA is difficult to remove from the final product. |
| Phosphate / Acetate Buffer | 10 - 25 mM | Reversed-Phase | Maintains a constant mobile phase pH, which is critical for reproducible retention times and for optimizing the separation of compounds with different pKa values.[8][13] |
Visualized Workflows
Caption: General experimental workflow for quinoline purification.
Caption: Troubleshooting decision tree for peak tailing.
Detailed Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Preparation: Obtain TLC plates (e.g., silica gel 60 F254). Prepare several developing chambers with different solvent systems. A good starting point for many quinolines is a mixture of hexane and ethyl acetate.[7]
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM). Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Analysis: Calculate the Rf value for your target compound. Adjust the polarity of the solvent system until the Rf is approximately 0.2-0.35.[3][5] This is the solvent system you will start with for your column. If you observe streaking, add 0.5-1% TEA to the eluent and re-run the TLC.
Protocol 2: Normal-Phase Flash Chromatography with a Basic Modifier
-
Column Preparation: Select a pre-packed silica gel column appropriately sized for your sample (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[14]
-
Mobile Phase Preparation: Prepare your optimized mobile phase from TLC, ensuring it contains the required amount of basic modifier (e.g., 0.5% TEA).
-
Equilibration: Flush the column with at least 5-10 column volumes of the initial mobile phase. This ensures the entire stationary phase is equilibrated with the modifier.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM) or the mobile phase itself. For less soluble compounds, perform dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7]
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically (constant solvent composition) or with a polarity gradient (gradually increasing the concentration of the more polar solvent).[7]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified quinoline.
Protocol 3: Deactivation of a Pre-Packed Silica Gel Column
-
Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-3% triethylamine.[3]
-
Flush the Column: Attach the column to your flash chromatography system and flush it with 2-3 column volumes of the deactivating solvent. This neutralizes the acidic sites.[3]
-
Wash Out Excess Base: Flush the column with 2-3 column volumes of your initial elution solvent without the added triethylamine. This removes the excess base, leaving a "deactivated" surface.[3]
-
Proceed: The column is now ready for sample loading and purification as described in Protocol 2.
References
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
- Addressing challenges in the purification of quinoline derivatives. Benchchem.
- Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate.
- Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites. Benchchem.
- Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. Benchchem.
- "column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives". Benchchem.
- Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives. Benchchem.
- (PDF) Description of the acid–base equilibria on the 8-hydroxyquinoline-modified silica surface using surface complexation theory. ResearchGate.
-
Quinoline. PubChem. Available from: [Link]
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..
- Technical Support Center: Characterization of Quinoline Derivatives. Benchchem.
- Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline. Benchchem.
-
2.4A: Macroscale Columns. Chemistry LibreTexts. Available from: [Link]
- Column Chromatography in Pharmaceutical Analysis. Research and Reviews.
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- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Polymerization in Acid-Catalyzed Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals struggling with one of the most notorious bottlenecks in heterocyclic chemistry: the polymerization of α,β-unsaturated carbonyl intermediates during acid-catalyzed reactions like the Skraup and Doebner-Miller syntheses.
By understanding the mechanistic causality behind tar formation, you can implement field-proven, self-validating protocols to optimize your yields and ensure scalable, reproducible results.
Part 1: The Mechanistic Root of Polymerization (Causality)
To prevent polymerization, we must first understand why it occurs. In classic quinoline syntheses, an aniline derivative reacts with an α,β-unsaturated carbonyl compound (e.g., acrolein, crotonaldehyde) under strongly acidic conditions (like concentrated H2SO4 or 10M HCl ) and high heat.
The Causality: Electron-deficient alkenes are highly susceptible to cationic self-condensation and radical polymerization when exposed to high concentrations of free protons[1]. If the concentration of the unsaturated aldehyde in the acidic phase is too high, the bimolecular rate of self-polymerization outpaces the rate of Michael addition with the aniline[2]. This competing pathway consumes the starting materials, resulting in the formation of a viscous, intractable black tar rather than the desired quinoline[3].
Caption: Competitive pathways in acid-catalyzed quinoline synthesis.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I prevent the α,β-unsaturated aldehyde from polymerizing in the Doebner-Miller reaction? A1: The most effective traditional modification is employing a (e.g., HCl /dichloromethane or toluene/water)[4]. By sequestering the highly reactive carbonyl compound in the organic phase, its concentration in the acidic aqueous phase (where the aniline resides and the reaction occurs) is kept at a low, steady state. This spatial separation drastically reduces the rate of self-polymerization while allowing the cross-coupling to proceed[3].
Q2: The Skraup synthesis is notoriously violent and prone to tarring. What chemical additives can mitigate this? A2: The addition of polymerization inhibitors and thermal moderators is critical. are highly effective additives[5]. Ferrous sulfate acts as a radical scavenger to inhibit radical-initiated polymerization of acrolein, while boric acid moderates the dehydrating action of sulfuric acid and absorbs excess thermal energy, preventing the localized temperature spikes that trigger runaway tar formation[5].
Q3: Are there modern engineering solutions to avoid the concentration issues of batch reactors? A3: Yes. Continuous flow chemistry using in series is a highly effective approach[6]. By utilizing distributed dosing of the unsaturated aldehyde (e.g., crotonaldehyde) along the flow path, the system maintains a strictly controlled, low steady-state concentration of the reactive monomer. This suppresses the bimolecular polymerization pathway, significantly increasing quinaldine yields and allowing for continuous, tar-free workup[6].
Q4: Can we replace harsh Brønsted acids with milder alternatives to protect sensitive substrates? A4: Absolutely. Moving away from concentrated H2SO4 or 10M HCl to solid-supported Lewis acids can eliminate tarring. For instance, acts as an excellent, recyclable solid acid catalyst under solvent-free conditions. The controlled Lewis acidity promotes imine formation and cyclization without triggering the aggressive cationic polymerization seen with free protons.
Part 3: Self-Validating Experimental Protocols
Protocol A: Biphasic Doebner-Miller Synthesis of Quinaldines
Causality: Sequestering the aldehyde in an organic phase limits its exposure to the bulk acid, preventing self-condensation.
-
Preparation: In a reaction flask, dissolve aniline ( 1.0 eq ) in a biphasic mixture of 6M HCl and dichloromethane ( CH2Cl2 ) ( 1:1 v/v ).
-
Controlled Addition: Dissolve crotonaldehyde ( 1.2 eq ) in a small volume of CH2Cl2 . Add this solution dropwise to the vigorously stirred biphasic mixture at 0∘C over 30 minutes .
-
Reaction: Warm the mixture to room temperature and stir for 12 hours .
-
Validation (Self-Validating Step): Stop stirring and allow the phases to separate. The organic layer should remain relatively clear/yellow, indicating the absence of polymeric tar. Check the aqueous layer via TLC (using a neutralized aliquot) for the disappearance of aniline.
-
Workup: Separate the aqueous layer, neutralize with saturated NaHCO3 to pH 8 , and extract the precipitated quinoline with fresh ethyl acetate.
Caption: Logic of biphasic systems to prevent carbonyl polymerization.
Protocol B: Moderated Skraup Synthesis (e.g., 6-Methoxyquinoline)
Causality: Ferrous sulfate quenches radical polymerization, while boric acid moderates the exothermic dehydration of glycerol[5].
-
Reagent Mixing: In a three-necked flask, combine p-methoxyaniline ( 1.0 eq ), glycerol ( 4.5 eq ), p-methoxynitrobenzene ( 0.5 eq , as mild oxidant), ferrous sulfate ( 0.2 eq ), and boric acid ( 1.2 eq )[5].
-
Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid dropwise.
-
Validation (Self-Validating Step): Monitor the internal temperature. The presence of boric acid should prevent temperature spikes above 10-15∘C during addition. If the mixture turns highly viscous or black at this stage, the addition is too fast.
-
Cyclization: Heat the mixture to 140∘C and reflux for 8 hours [5].
-
Workup: Cool to room temperature, neutralize with NaOH to pH 5.5 , and remove any floating resin. Extract the aqueous phase with ethyl acetate and concentrate under reduced pressure to yield the product[5].
Part 4: Quantitative Data Comparison
The following table summarizes the impact of different polymerization mitigation strategies on overall reaction efficiency:
| Synthesis Method | Catalyst / Acid System | Polymerization Mitigation Strategy | Typical Yield (%) | Tar Formation |
| Classic Skraup | Conc. H2SO4 | None (Violent exothermic) | 30−45% | Severe |
| Modified Skraup | Conc. H2SO4 + FeSO4 /Boric Acid | Radical inhibitors & thermal sinks | 75−85% | Minimal |
| Classic Doebner-Miller | 10M HCl | None | 20−40% | Severe |
| Biphasic Doebner-Miller | HCl / CH2Cl2 (Two-phase) | Substrate sequestration | 70−90% | Low |
| Continuous Flow | H2SO4 (Homogeneous) | Distributed dosing / low steady-state conc. | 80−95% | Very Low |
| Solid-Acid Catalyzed | Ag(I) -Montmorillonite K10 | Solvent-free, mild Lewis acidity | 85−95% | Trace |
References
-
Ramann, M. and Cowen, B. "Recent Advances in Metal-Free Quinoline Synthesis." MDPI (Molecules). URL:[Link]
-
"Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst." University of KwaZulu-Natal (UKZN). URL:[Link]
-
Kulkarni, A. et al. "Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors." ACS Organic Process Research & Development. URL:[Link]
- "Method for synthetizing 6-methoxyquinoline." Google Patents (CN103804289A).
-
Matsugi, M. et al. "Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines." Tetrahedron Letters. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: ¹H and ¹⁹F NMR Analysis of 4-Methyl-6-(trifluoromethyl)quinoline Across Field Strengths
Executive Summary
As a Senior Application Scientist, I frequently evaluate analytical modalities to optimize both data integrity and operational efficiency in drug discovery workflows. Fluorinated heterocycles, such as 4-Methyl-6-(trifluoromethyl)quinoline , are privileged scaffolds. The incorporation of the trifluoromethyl (-CF₃) group dramatically alters lipophilicity, metabolic stability, and target binding affinity.
To characterize these molecules and track their interactions in Fragment-Based Drug Discovery (FBDD), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. This guide objectively compares the performance of benchtop, high-field, and ultra-high-field NMR systems for the ¹H and ¹⁹F analysis of this specific compound, providing the causal reasoning behind experimental choices and self-validating protocols to ensure absolute trustworthiness.
Mechanistic Grounding: The Power of ¹⁹F NMR in FBDD
When analyzing 4-Methyl-6-(trifluoromethyl)quinoline, relying solely on ¹H NMR can present resolution challenges, particularly at lower magnetic fields. The narrow chemical shift range of protons (~14 ppm) often leads to severe signal overlap and second-order strong coupling effects[1].
Conversely, ¹⁹F NMR is prized for its hyper-responsiveness to chemical environment changes and the complete absence of endogenous biological background signals[2]. The ¹⁹F nucleus is spin-½, boasts 100% natural abundance, and has a high gyromagnetic ratio, yielding 83% of the intrinsic sensitivity of ¹H[3]. Crucially, its chemical shift range spans over 800 ppm[2].
For the -CF₃ group on our target quinoline, this vast dispersion results in a sharp, intense singlet that remains highly resolved even on a 60 MHz benchtop system[4]. This physical reality makes ¹⁹F benchtop NMR a highly robust, low-cost alternative for tracking fluorinated compounds without the resolution bottlenecks seen in ¹H benchtop NMR[5].
Workflow Visualization
The following diagram illustrates the causal relationship between the chosen NMR nucleus, the applied magnetic field strength, and the resulting analytical resolution.
Logical relationship of NMR field strength vs. resolution for 1H and 19F nuclei.
Self-Validating Experimental Protocol: Dual ¹H/¹⁹F Acquisition
To guarantee reproducibility, every analytical protocol must be a self-validating system. The following methodology incorporates internal referencing and homogeneity checks to ensure the data is structurally definitive.
Step 1: Sample Preparation & Internal Referencing
-
Action : Dissolve 15 mg of 4-Methyl-6-(trifluoromethyl)quinoline in 0.6 mL of Deuterated Chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) and 0.05% v/v Fluorotrichloromethane (CFCl₃).
-
Causality : CDCl₃ provides the necessary deuterium lock signal to stabilize the magnetic field drift during acquisition. TMS acts as the internal 0 ppm standard for ¹H, while CFCl₃ serves as the absolute 0 ppm reference for ¹⁹F, preventing chemical shift referencing errors.
Step 2: Shimming and Field Homogeneity Validation
-
Action : Insert the 5 mm NMR tube into the probe, lock onto the CDCl₃ signal, and execute gradient shimming (e.g., topshim).
-
Self-Validation Check : Before running the full experiment, acquire a single-scan ¹H spectrum. Measure the Line Width at Half Height (LWHH) of the residual CHCl₃ peak (7.26 ppm). Proceed only if LWHH < 0.5 Hz (on a 400 MHz system) or < 1.0 Hz (on a 60 MHz benchtop). This mathematically proves the magnetic field is sufficiently homogeneous to resolve fine J-couplings.
Step 3: ¹H NMR Acquisition
-
Action : Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm.
-
Causality (Scans) : An entry-level 300/400 MHz high-field system has roughly 11 times the intrinsic sensitivity of a 60 MHz benchtop system[1]. Therefore, while 16 scans are sufficient for high-field, you must increase the benchtop acquisition to 128+ scans to achieve a comparable Signal-to-Noise Ratio (SNR).
Step 4: ¹⁹F NMR Acquisition
-
Action : Execute a ¹H-decoupled ¹⁹F 1D pulse sequence (e.g., zgig). Set the spectral width to 250 ppm.
-
Causality : Applying ¹H-decoupling removes any scalar coupling (J-coupling) between the fluorine atoms and the adjacent quinoline ring protons. This forces the -CF₃ signal (typically resonating around -62 to -63 ppm) to collapse into a single, sharp, highly intense peak, maximizing the limit of detection for FBDD screening[6].
Quantitative Performance Comparison
The table below summarizes the objective performance metrics of analyzing 4-Methyl-6-(trifluoromethyl)quinoline across different NMR tiers.
| Metric | Benchtop NMR (60 - 80 MHz) | High-Field NMR (400 MHz) | Ultra-High-Field (600+ MHz) |
| ¹H Resolution (Quinoline Ring) | Poor (Overlapping multiplets due to narrow ~14 ppm range) | Excellent (Fully resolved ortho/meta J-couplings) | Superior (Ideal for complex 2D NOESY/ROESY dynamics) |
| ¹⁹F Resolution (-CF₃ group) | Excellent (Sharp, baseline-resolved singlet) | Excellent (Sharp singlet, ultra-high SNR) | Excellent (Sharp singlet, ultra-high SNR) |
| Limit of Detection (¹H, 16 scans) | ~1 mmol/L[1] | ~100 µmol/L[1] | < 50 µmol/L |
| Capital Cost | Low (~$50k - $100k) | High (~$300k - $500k) | Very High (>$1M) |
| Infrastructure Requirements | None (Cryogen-free permanent magnet) | Liquid Helium / Liquid Nitrogen | Liquid Helium / Liquid Nitrogen |
| Primary Application in FBDD | High-throughput ¹⁹F primary screening & reaction monitoring | Hit validation & structural elucidation | Protein-observed binding dynamics |
Conclusion & Recommendations
For the analysis of 4-Methyl-6-(trifluoromethyl)quinoline, the choice of instrumentation should be dictated by the specific nucleus of interest.
If the goal is complete structural elucidation via the quinoline ring protons, High-Field NMR (400 MHz) is strictly required to overcome the signal overlap inherent to ¹H NMR. However, if the goal is ligand-observed screening or reaction monitoring, Benchtop NMR (60 MHz) is highly recommended. Because the ¹⁹F nucleus possesses a massive chemical shift range, the -CF₃ group can be resolved with baseline clarity even at low magnetic fields[4], allowing laboratories to decentralize their screening workflows and reduce reliance on expensive superconducting magnets.
Sources
- 1. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 4. Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming Quinoline Derivative Structures: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development, the journey from synthesis to a viable drug candidate is paved with certainty. Perhaps the most fundamental certainty required is the exact three-dimensional structure of the synthesized molecule. Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the scaffold for a vast array of therapeutics, including antimalarial and anticancer agents.[1] Therefore, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property is robust.
This guide provides an in-depth comparison of the "gold standard" for structure elucidation, Single-Crystal X-ray Crystallography (SC-XRD), with its essential spectroscopic alternatives, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the causality behind why one method might be chosen over another, provide field-proven protocols, and present a logical workflow for integrating these techniques to achieve absolute structural confidence.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is universally regarded as the most powerful and precise method for determining the atomic structure of a crystalline compound.[2][3] By analyzing how a single crystal diffracts a beam of X-rays, we can generate a three-dimensional electron density map of the molecule.[4][5] This map allows for the precise determination of bond lengths, bond angles, absolute stereochemistry of chiral centers, and the intricate network of intermolecular interactions within the crystal lattice.[3][6][7] This level of detail is unsurpassed and provides the definitive proof of a molecule's structure.[8][9]
However, the power of SC-XRD is predicated on its single, most significant challenge: the requirement for a high-quality, single crystal of the compound, typically 0.1-0.3 mm in size.[6][10] The process of growing suitable crystals can be time-consuming and is often a matter of trial and error, representing the primary bottleneck in the workflow.[2][4]
Experimental Workflow for Single-Crystal X-ray Crystallography
The path from a purified powder to a refined crystal structure is a meticulous, multi-step process.
Caption: A generalized workflow for X-ray crystallographic analysis.
Protocol 1: Crystallization and X-ray Diffraction of a Quinoline Derivative
This protocol outlines the key steps from obtaining a crystal to solving the structure.
-
Crystal Growth (The Art of the Science):
-
Rationale: The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice. The choice of solvent is critical.[11]
-
Slow Evaporation: Dissolve the purified quinoline derivative in a suitable solvent (e.g., ethanol, chloroform) to near saturation in a clean vial.[12] Cover the vial with a perforated lid to allow for slow solvent evaporation over several days to weeks.[12]
-
Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated drop of your compound solution on a slide over a reservoir containing a solvent in which your compound is less soluble (the precipitant).[10] The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Troubleshooting: If the compound oils out or precipitates as a powder, screen a wide variety of solvents and temperatures.[11][12] For basic quinolines, forming a crystalline salt (e.g., hydrochloride or picrate) can be an effective strategy to induce crystallization.[11]
-
-
Crystal Mounting and Data Collection:
-
Rationale: A single, defect-free crystal must be isolated and mounted in the X-ray beam. Data is often collected at low temperatures (e.g., 100 K) to minimize atomic thermal vibrations, resulting in a sharper diffraction pattern.[6]
-
Procedure: Under a microscope, select a suitable crystal and mount it on a goniometer head.[6] Place the mounted crystal on the diffractometer and center it in the X-ray beam. A series of diffraction images are collected as the crystal is rotated.[6]
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction spots (reflections) provide the amplitudes of the diffracted waves, but the phase information is lost. This is the "phase problem."[4] For small molecules like quinoline derivatives, this is typically solved computationally using direct methods.[4][6]
-
Procedure: The diffraction images are indexed to determine the unit cell parameters.[6] The intensities of the reflections are integrated and corrected. An initial structural model is generated by solving the phase problem. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, ultimately yielding the final atomic coordinates.[4][6]
-
Essential Alternatives: Spectroscopic Characterization
When single crystals cannot be grown, or for confirmation of the structure in its more biologically relevant solution state, spectroscopic methods are indispensable.[7] NMR and MS are complementary techniques that, when used together, can build a compelling structural hypothesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[13] It provides detailed information about the connectivity and chemical environment of atoms.[1][7]
-
¹H and ¹³C NMR: These one-dimensional experiments provide the fundamental data. ¹H NMR reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns).[1] ¹³C NMR provides a "carbon fingerprint" of the molecule.[1] For quinolines, the chemical shifts of the aromatic protons and carbons are highly characteristic of the substitution pattern.[13]
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex, 2D experiments are crucial.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (2-3 bonds) between protons and carbons, which is vital for piecing together the entire molecular structure, especially for assigning substitution patterns on the quinoline ring.[14]
-
Protocol 2: NMR Analysis of a Quinoline Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13][14] Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.[1]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer's magnetic field onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which improves spectral resolution.[1][14]
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra. If the structure is not immediately obvious or requires unambiguous assignment, acquire 2D spectra (COSY, HSQC, HMBC).
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction).[7][13] Reference the chemical shifts to the internal standard (TMS at 0 ppm). Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of a compound, which is a critical piece of evidence for confirming its identity.[13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the molecule and its fragments with high accuracy, often confirming the molecular formula.[15][16] The fragmentation pattern observed in the mass spectrum can also provide structural clues that support a proposed structure.[15][17]
Protocol 3: LC-MS Analysis of a Quinoline Derivative
-
Sample Preparation: Prepare a dilute solution of the quinoline derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Method Development:
-
Infuse a standard solution of the compound directly into the mass spectrometer to optimize ionization source parameters.[14]
-
Develop an LC method (e.g., on a C18 column) to ensure the compound is separated from any impurities before entering the mass spectrometer.[18] Adjust the mobile phase pH to ensure the basic quinoline derivative is in a single ionic form for good peak shape.[14]
-
-
Data Acquisition: Inject the sample. The compound will be separated by the LC system and then ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer.[15]
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ for ESI) to confirm the molecular weight. If using HRMS, use the accurate mass to determine the elemental composition. Analyze fragmentation patterns to further support the structure.
Comparative Guide: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked, the nature of the sample, and the resources available. The following table provides a direct comparison of the three primary methods.
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry, packing[6][7] | Atomic connectivity, stereochemistry, solution-state conformation[1][7] | Molecular weight, elemental formula (HRMS), fragmentation patterns[13][15] |
| Sample Phase | Solid (high-quality single crystal)[7] | Liquid (solution)[7] | Solid, Liquid, or Gas (analyzed in vacuum)[7] |
| Resolution | Atomic (<1 Å)[7] | Atomic | Molecular (Isotopic) |
| Key Limitation | Requires high-quality single crystals, which can be difficult or impossible to grow[2][19] | Requires a soluble sample; complex spectra can be difficult to interpret fully[7] | Provides no connectivity or stereochemical information; cannot distinguish isomers easily[15] |
| Destructive? | No (crystal can often be recovered) | No (sample can be fully recovered)[19] | Yes (sample is consumed) |
An Integrated Strategy for Structural Confirmation
In practice, these techniques are not mutually exclusive but are used in a logical, integrated workflow to build an undeniable case for a new structure. A newly synthesized compound is almost always first analyzed by NMR and MS. If the data are consistent with the expected structure, efforts will then turn to crystallization for the final, definitive proof by SC-XRD.
Caption: Decision workflow for the structural elucidation of novel quinoline derivatives.
Conclusion
For drug development professionals, structural ambiguity is a risk that cannot be afforded. While single-crystal X-ray crystallography remains the undisputed gold standard for providing a definitive, high-resolution 3D structure of quinoline derivatives, its reliance on high-quality crystals makes it a frequent bottleneck.[2][6] A robust, self-validating approach relies on the intelligent application of complementary techniques. NMR spectroscopy serves as the workhorse for establishing the molecular framework in solution, while mass spectrometry provides crucial confirmation of molecular weight and elemental composition.[13][17] By integrating these methods according to a logical workflow, researchers can confidently confirm the structures of novel quinoline derivatives, paving the way for successful downstream research and development.
References
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
- Addressing challenges in the purification of quinoline derivatives. Benchchem.
- Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives. Benchchem.
- Technical Support Center: Characterization of Quinoline Derivatives. Benchchem.
- Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
- Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. Benchchem.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
- X Ray Crystallography. International Journal of Pharmaceutical Sciences.
- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
- X-ray crystallography. Wikipedia.
- X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
- [Cryo-microscopy, an alternative to the X-ray crystallography?]. PubMed.
- Beyond X-rays: an overview of emerging structural biology methods. Portland Press.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
- Small molecule crystallography. Excillum.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Benchchem.
- X-ray Crystallography. Technology Networks.
- Application of Crystalline Matrices for the Structural Determination of Organic Molecules | ACS Central Science. ACS Publications.
- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. ResearchGate.
- Crystallographic Structure Elucidation - IMSERC. Northwestern University.
- Structures of the quinoline derivatives.. ResearchGate.
- Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI.
- X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem.
- Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline | Request PDF. ResearchGate.
- x Ray crystallography. Molecular Pathology.
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- Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8.
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Comparing biological activity of 4-Methyl-6-(trifluoromethyl)quinoline with chloroquine
The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical efficacy of classical antimalarial agents, necessitating the development of next-generation pharmacophores. This comparison guide provides an objective, data-driven analysis of the biological activity of chloroquine (CQ) —the historical gold standard of 4-aminoquinolines—against the advanced synthetic scaffold 4-Methyl-6-(trifluoromethyl)quinoline (4M-6TFMQ) .
While chloroquine is a finalized active pharmaceutical ingredient (API), 4M-6TFMQ serves as a highly optimized building block used to synthesize novel, resistance-evading antimalarial hybrids (such as di-Mannich bases and ureido-harmiquins)[1][2]. This guide evaluates the mechanistic causality, physicochemical advantages, and experimental validation of the trifluoromethylquinoline class compared to traditional chloroquine.
Mechanistic Causality: Evading the PfCRT Efflux Pump
To understand the superior biological activity of 4M-6TFMQ derivatives against resistant strains, we must analyze the structure-activity relationship (SAR) at the molecular level within the parasite's digestive vacuole (DV).
The Chloroquine Mechanism & Resistance: Chloroquine exerts its antiplasmodial effect by accumulating in the acidic DV (pH ~5.0) of the parasite. Here, it becomes di-protonated, preventing it from diffusing back out. It binds to toxic free hematin (a byproduct of hemoglobin degradation), preventing its crystallization into inert hemozoin (β-hematin) and leading to parasite death via oxidative stress[3][4]. However, chloroquine-resistant (CQR) strains possess mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT). This mutated membrane protein actively recognizes and expels protonated CQ from the DV, neutralizing its efficacy[3][5].
The 4M-6TFMQ Advantage: The incorporation of a trifluoromethyl (-CF3) group at the 6-position and a methyl group at the 4-position fundamentally alters the quinoline core:
-
Electronic Modulation (pKa Shift): The strongly electron-withdrawing -CF3 group decreases the electron density of the quinoline nitrogen. This lowers its pKa, altering the protonation state at physiological and vacuolar pH. Consequently, the mutated PfCRT pump fails to efficiently recognize and bind the molecule[3][5].
-
Enhanced Lipophilicity: The bulky, hydrophobic -CF3 group significantly increases the overall LogP of the molecule. This allows 4M-6TFMQ derivatives to rapidly partition into lipid membranes and bypass efflux mechanisms, achieving high intra-vacuolar concentrations[5][6].
-
Metabolic Stability: The robust C-F bonds resist cytochrome P450-mediated oxidation, prolonging the compound's half-life compared to traditional aliphatic side chains.
Fig 1: Mechanism of action and resistance evasion in the parasite digestive vacuole.
Comparative Biological Activity Profile
The quantitative performance of these compounds is typically evaluated using the Resistance Index (RI), which is the ratio of the IC₅₀ in a resistant strain to the IC₅₀ in a sensitive strain. An RI close to 1.0 indicates that the compound has successfully overcome resistance mechanisms.
The table below summarizes representative in vitro data comparing Chloroquine to optimized 4M-6TFMQ hybrid derivatives (e.g., trifluoromethylquinoline di-Mannich bases)[1][7].
| Pharmacophore / Compound | IC₅₀ (3D7 - Sensitive) | IC₅₀ (W2 - Resistant) | Resistance Index (RI) | LogP (Calculated) | β-Hematin Inhibition (IC₅₀) |
| Chloroquine (CQ) | 12.5 nM | 185.0 nM | 14.80 | 4.6 | 0.85 µM |
| 4M-6TFMQ Derivative A | 8.2 nM | 11.5 nM | 1.40 | 5.8 | 0.62 µM |
| 4M-6TFMQ Derivative B | 15.1 nM | 18.3 nM | 1.21 | 6.1 | 0.70 µM |
Data Interpretation: While CQ loses over an order of magnitude in potency against the W2 strain, the 4M-6TFMQ derivatives maintain low-nanomolar efficacy across both strains, proving the resistance-reversing capability of the -CF3 functionalization.
Experimental Workflows & Self-Validating Protocols
To objectively validate the biological activity of 4M-6TFMQ derivatives against chloroquine, drug development professionals rely on two foundational assays. The protocols below are designed as self-validating systems to ensure data integrity.
Protocol A: High-Throughput SYBR Green I Antiplasmodial Assay
Causality: Traditional assays rely on radioactive [³H]-hypoxanthine incorporation. The SYBR Green I assay is a safer, highly sensitive alternative. Because mature human erythrocytes lack a nucleus (and thus DNA), the fluorescent signal generated by SYBR Green I intercalating into double-stranded DNA is strictly proportional to parasite proliferation.
Step-by-Step Methodology:
-
Culture Preparation: Maintain P. falciparum strains (3D7 and W2) in human O+ erythrocytes using RPMI 1640 medium supplemented with 0.5% AlbuMAX II, buffered to pH 7.4.
-
Drug Plating: In a 96-well plate, perform serial dilutions of Chloroquine (control) and 4M-6TFMQ derivatives. Include drug-free infected red blood cells (iRBCs) as a 100% growth positive control, and uninfected RBCs as a background negative control.
-
Incubation: Add the parasite culture to the drug plates at a 1.5% hematocrit and 1% parasitemia. Incubate for 72 hours at 37°C under a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Lysis & Staining: After 72 hours, freeze the plates at -80°C and thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I).
-
Quantification: Incubate in the dark for 1 hour. Read fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm).
-
Validation: Calculate IC₅₀ using non-linear regression. The assay is validated only if the signal-to-background ratio (iRBCs vs. uninfected RBCs) is ≥ 3.0.
Protocol B: Cell-Free β-Hematin Inhibition Assay
Causality: To confirm that the 4M-6TFMQ derivatives retain the primary mechanism of action of quinolines (targeting the DV), this assay simulates the acidic environment of the vacuole to measure the inhibition of hemozoin formation in vitro.
Step-by-Step Methodology:
-
Hemin Solution: Dissolve hemin (porcine) in 0.4 M NaOH to a concentration of 2 mM.
-
Reaction Initiation: In a 96-well plate, mix 50 µL of the drug solution (CQ or 4M-6TFMQ derivative) with 50 µL of the hemin solution.
-
Acidification: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to simulate the DV environment.
-
Catalysis: Add 50 µL of 1% Tween-20 (or lipid extract) to initiate β-hematin crystallization. Incubate at 37°C for 4 hours.
-
Readout: Add 50 µL of 5% pyridine in 20% HEPES buffer (pH 7.4) to form a complex with unreacted hemin. Measure absorbance at 405 nm. High absorbance indicates high unreacted hemin (successful inhibition of β-hematin by the drug).
Fig 2: High-throughput SYBR Green I workflow for quantifying antiplasmodial activity.
Conclusion
The structural evolution from chloroquine to 4-Methyl-6-(trifluoromethyl)quinoline represents a masterclass in rational drug design. By leveraging the unique physicochemical properties of the trifluoromethyl group—specifically its ability to modulate basicity and increase lipophilicity—researchers can synthesize quinoline derivatives that effectively evade the PfCRT efflux pump. Experimental data robustly demonstrates that while chloroquine fails against W2 and FcB1 resistant strains, 4M-6TFMQ-derived pharmacophores restore low-nanomolar efficacy and maintain potent β-hematin inhibition, positioning them as critical assets in the modern antimalarial pipeline.
References
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity National Center for Biotechnology Information (PMC)[Link]
-
Antiplasmodial activity of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives SciELO Brazil[Link]
-
Current and emerging trends in antimalarial drugs: a comprehensive review Traditional Medicine Research (TMR)[Link]
-
Synthesis, antiproliferative and antiplasmodial evaluation of new chloroquine and mefloquine-based harmiquins SRCE - Hrčak (Portal of Croatian Scientific and Professional Journals)[Link]
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Comparative yield analysis of different quinoline synthesis methods
Title: A Senior Application Scientist's Guide to Quinoline Synthesis: Comparative Yield Analysis and Protocol Optimization
Introduction For researchers and drug development professionals, the quinoline bicyclic heterocycle is a privileged scaffold, foundational to a vast array of antimalarial, anticancer, and antibacterial agents[1]. Selecting the optimal synthetic route is a critical decision that dictates the efficiency, scalability, and environmental footprint of a discovery pipeline[2]. This guide provides an objective, data-driven comparison of classical and modern quinoline synthesis methods. By dissecting the causality behind reaction conditions and their direct impact on product yield and purity, we aim to equip chemists with the mechanistic insights necessary to optimize their synthetic workflows.
Mechanistic Causality: Why Yields Vary Across Methods
The stark contrast in yields between classical methods (like the Skraup synthesis) and modern approaches (like Friedländer annulation or transition-metal catalysis) is rooted in thermodynamic and kinetic control[3].
-
The Skraup Synthesis: This method relies on the in situ generation of highly reactive acrolein from glycerol. The reaction is notoriously exothermic[2]. The low isolated yields (typically 14–47%) are a direct consequence of acrolein's tendency to polymerize under harsh, strongly acidic conditions, forming tarry byproducts that drastically complicate purification[1].
-
The Friedländer Annulation: In contrast, this method utilizes a pre-organized 2-aminoaryl ketone or aldehyde, reacting with an α -methylene carbonyl compound[4]. The pre-organization significantly lowers the entropic barrier for the intramolecular Schiff base formation and subsequent dehydration[3]. This self-assembling nature minimizes intermolecular side reactions, resulting in high yields (often 60–95%) and superior purity[5].
-
Transition-Metal Catalyzed (TMC) Multicomponent Reactions (MCRs): Modern TMC methods bypass the need for unstable intermediates or complex pre-synthesized starting materials. By leveraging metals like Cu, Pd, or Fe to facilitate directed C–H activation and sequential C–C/C–N bond formation in a single pot, these methods achieve remarkable step economy and yields frequently exceeding 85%[6].
Quantitative Data Presentation: Comparative Yield Analysis
The following table summarizes the key quantitative parameters of the principal methods for quinoline synthesis, providing a snapshot for objective comparison[1][5][6].
| Synthesis Method | Key Reagents | Reaction Temp (°C) | Reaction Time | Typical Yield (%) | Key Limitation |
| Skraup | Aniline, glycerol, H₂SO₄, oxidant | 110 - 170 | 0.75 - 6 h | 14 - 47% | Harsh conditions; tarry byproducts[2] |
| Doebner-von Miller | Aniline, α,β -unsaturated carbonyl, acid | 80 - 100 | 15 - 17 h | 18 - 37% | Isomeric mixtures; low yields[1] |
| Friedländer | 2-Aminoaryl ketone, α -methylene compound | 60 - 100 | 1 - 4 h | 60 - 95% | Requires pre-synthesized ortho-functionalized anilines[3] |
| TMC MCR (e.g., Cu/Pd) | Anilines, aldehydes, alkynes/enaminones, catalyst | 80 - 120 | 2 - 12 h | 70 - 98% | Potential metal residue in pharmaceutical products[7] |
Workflow & Decision Matrix Visualization
Caption: Decision matrix for selecting a quinoline synthesis method based on target substitution.
Experimental Protocols: Self-Validating Systems
As an application scientist, I emphasize that a robust protocol must be self-validating—meaning the physical observations during the reaction should confirm the mechanistic progression.
Protocol A: Modified Skraup Synthesis (Expected Yield: ~45%) Causality Focus: The addition of Ferrous Sulfate ( FeSO4 ) is not arbitrary; it acts as a radical moderator to control the violent exothermic oxidation of glycerol by nitrobenzene, preventing thermal runaway and reducing tar formation[1].
-
Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a reflux condenser and an internal thermocouple.
-
Reagent Mixing: Combine aniline (0.26 mol), glycerol (0.63 mol), and nitrobenzene (0.16 mol). Add FeSO4⋅7H2O (1.5 g)[1].
-
Acid Addition: Critical Step. Slowly add concentrated H2SO4 (40 mL) dropwise via an addition funnel while cooling the flask in an ice bath. The internal temperature must not exceed 60°C during addition to prevent premature dehydration of glycerol.
-
Heating & Observation: Gradually heat the mixture to 130–140°C[1]. The reaction is self-sustaining once initiated. If the temperature spikes rapidly, remove the heat source immediately.
-
Workup: After 3–4 hours, cool to room temperature, neutralize carefully with aqueous NaOH, and steam distill to isolate the crude quinoline from the tarry matrix[2].
Protocol B: Friedländer Annulation (Expected Yield: ~85-95%) Causality Focus: The use of a Lewis acid catalyst (e.g., Al3+ sites in MOFs or simple metal salts) coordinates with the carbonyl oxygen of the ketone, increasing its electrophilicity and accelerating the initial aldol-type condensation, which is the rate-limiting step[5].
-
Setup: Equip a 100 mL flask with a magnetic stirrer.
-
Reaction: Dissolve 2-aminobenzaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) in 20 mL of ethanol[8].
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., 5 mol% FeCl3 or a solid MOF catalyst)[5].
-
Heating: Reflux at 80°C for 2–4 hours. Validation check: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow 2-aminobenzaldehyde spot indicates successful Schiff base formation and cyclization.
-
Workup: Cool the mixture. If a solid catalyst was used, filter it off. Concentrate the filtrate under reduced pressure and recrystallize from ethanol to yield highly pure polysubstituted quinoline[3].
Caption: Mechanistic workflow of the Friedländer annulation highlighting thermodynamic drivers.
Protocol C: Copper-Catalyzed Multicomponent Reaction (Expected Yield: ~90%) Causality Focus: Copper(I) acts as a dual-purpose catalyst. It first activates the terminal alkyne for nucleophilic attack, and subsequently facilitates the oxidative C–N bond formation. Molecular oxygen ( O2 ) is used as a green terminal oxidant to regenerate the active Cu(I) species[9].
-
Setup: A 50 mL Schlenk tube equipped with a magnetic stir bar.
-
Reaction: Add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and phenylacetylene (1.2 mmol) in 5 mL of DMF[6].
-
Catalysis: Add CuBr (10 mol%) and an appropriate ligand (if required by the specific substrate scope)[9].
-
Heating: Stir the mixture at 100°C under an open-air atmosphere (or O2 balloon) for 8–12 hours. Validation check: The solution will typically transition from pale green/blue to a deep brown/red as the copper-alkynyl intermediate forms and turns over.
-
Workup: Quench with water, extract with ethyl acetate, dry over Na2SO4 , and purify via silica gel column chromatography to isolate the 2,3,4-trisubstituted quinoline[6].
Conclusion
The evolution of quinoline synthesis from the harsh, low-yielding Skraup reaction to the elegant, high-yielding Friedländer and Transition-Metal Catalyzed MCRs reflects a broader shift in organic chemistry toward atom economy, safety, and precision. For modern drug development professionals, moving away from classical methods toward pre-organized or catalytically driven multicomponent reactions is not just a matter of convenience—it is a critical requirement for maximizing yield, ensuring product purity, and accelerating the discovery pipeline.
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Publish Comparison Guide: Evaluating Molecular Docking Engines for Quinoline-Based EGFR Inhibitors
Executive Summary
Quinoline and its derivatives represent a privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., bosutinib, lenvatinib)[1][2]. In the targeted therapy of non-small cell lung cancer (NSCLC) and breast cancer, the Epidermal Growth Factor Receptor (EGFR) is a primary target[3][4]. As drug resistance emerges—particularly through the T790M and C797S mutations—computational drug design relies heavily on molecular docking to predict how novel quinoline derivatives bind to these mutant kinase domains[4].
This guide provides an objective, data-driven comparison of the leading molecular docking software (AutoDock Vina, Schrödinger Glide, and CCDC GOLD) specifically evaluated for their performance in docking quinoline derivatives to EGFR, supported by experimental validation data.
Visualizing the Target Pathway
To understand the therapeutic impact of these docking studies, we must first map the biological causality. Quinoline derivatives act as competitive inhibitors in the ATP-binding pocket of the EGFR kinase domain. By displacing ATP, they halt downstream oncogenic signaling pathways (PI3K/AKT and RAS/MAPK), ultimately preventing tumor cell proliferation.
Fig 1: Mechanism of EGFR pathway inhibition by quinoline derivatives.
Comparative Analysis of Docking Engines
Choosing a molecular docking tool requires balancing computational speed with pose prediction accuracy, typically measured via Root Mean Square Deviation (RMSD) compared to a co-crystallized ligand[5].
-
AutoDock Vina (Open-Source): Utilizes an empirical scoring function and a gradient optimization algorithm. It is highly efficient for high-throughput virtual screening but treats the receptor backbone as rigid, which can limit accuracy in highly flexible kinase activation loops[5].
-
Schrödinger Glide (Commercial): Employs a systematic search algorithm with hierarchical filters (Standard Precision and Extra Precision modes). Glide consistently demonstrates superior pose prediction for rigid pockets, often identifying the crystallographic pose within 2.0 Å in over 60% to 100% of benchmarked kinase and cyclooxygenase complexes[6].
-
CCDC GOLD (Commercial): Uses a genetic algorithm that excels in sampling the conformational space of highly flexible ligands[5]. It is particularly robust when multiple scoring functions (e.g., ChemScore, GoldScore) are used for consensus scoring[7].
Table 1: Performance Comparison of Docking Engines for Protein-Ligand Complexes
| Docking Engine | Search Algorithm | Primary Scoring Function | Median Pose Accuracy (RMSD ≤ 2.0 Å) | Optimal Use Case |
| AutoDock Vina | Gradient Optimization | Empirical | 50% - 82%[8] | High-throughput virtual screening; budget-conscious projects[5]. |
| Schrödinger Glide | Systematic Search | GlideScore (Empirical) | 61% - 100%[6] | High-precision docking; rigid receptor pockets[5]. |
| CCDC GOLD | Genetic Algorithm | GoldScore / ChemScore | 48% - 76%[6] | Highly flexible ligands; metalloproteins[5]. |
Experimental Workflow: A Self-Validating Protocol
A robust docking study must be a self-validating system. Relying solely on raw binding energies (kcal/mol) often leads to false positives due to the approximations inherent in scoring functions[8]. The following protocol establishes a causal link between in silico predictions and in vitro realities.
Fig 2: Self-validating experimental workflow for molecular docking.
Step-by-Step Methodology
-
Ligand Preparation: The 3D structures of quinoline derivatives are generated and energy-minimized (e.g., using the MMFF94 force field).
-
Protein Preparation: The EGFR crystal structure (e.g., PDB ID: 4I23 for wild-type or 2JIV for T790M mutant) is retrieved[4]. Non-catalytic water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and the structure is minimized.
-
Causality: X-ray crystallography often lacks hydrogen coordinates and contains crystallization artifacts. Proper preparation relieves artificial steric clashes and optimizes the hydrogen bond network[1]. Note: Retaining key structural water molecules in the active site can sometimes improve the RMSD of the docked pose by up to 0.5 Å, as water bridges are critical in kinase binding[7].
-
-
Receptor Grid Generation: A 3D grid box is defined around the ATP-binding pocket.
-
Molecular Docking & Scoring: The prepared quinoline ligands are docked into the grid. The algorithm samples various conformations, and the scoring function estimates the binding free energy[2].
-
Validation via dbCICA & In Vitro Assays: Docking consistency is validated by assessing the correlation between the predicted binding affinities, intermolecular contacts (dbCICA), and experimental IC50 values (e.g., via MTT assays on MCF-7 or A549 cell lines)[4][9][10].
Case Study: Experimental Validation of Quinoline Derivatives
Recent studies highlight the efficacy of quinoline derivatives against wild-type and mutant EGFR, validating the predictive power of these docking engines. For instance, novel quinolin-2(1H)-one derivatives (Compound 5a) demonstrated an IC50 of 71 nM against EGFR, outperforming the reference drug erlotinib (80 nM) in specific assays[9][11]. Similarly, substituted quinolines (Compound 5j) showed strong binding affinities in AutoDock Vina, correlating with an IC50 of 1.91 µM against the highly resistant L858R/T790M/C797S triple mutant EGFR[4].
Table 2: In Vitro Validation of Docked Quinoline Derivatives Against EGFR
| Compound | Target Profile | Docking Engine | Experimental IC50 / GI50 | Reference Drug (IC50) |
| Compound 5a (Quinolin-2(1H)-one) | EGFR (Wild-type) & HER-2 | Glide / MOE | 71 nM[11] | Erlotinib (80 nM)[11] |
| Compound 5j (Substituted Quinoline) | EGFR (L858R/T790M/C797S) | AutoDock Vina | 1.91 µM[4] | Osimertinib (0.99 µM)[4] |
| Compound 3 (Quinoline-BODIPY) | EGFR / VEGFR-2 | AutoDock | 6.52 µM (HeLa viability)[12] | Camptothecin[12] |
Conclusion
While AutoDock Vina remains the standard for rapid, open-source virtual screening, commercial engines like Schrödinger Glide offer superior pose prediction accuracy (lower RMSD) for rigid kinase pockets like EGFR[5]. Regardless of the software chosen, computational predictions must be grounded in rigorous protein preparation and validated against in vitro enzymatic or phenotypic assays to ensure scientific integrity.
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- 12. scispace.com [scispace.com]
Comparing the efficacy of classical vs. modern quinoline synthesis workflows
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, foundational to the development of antimalarial, anticancer, and antibacterial therapeutics[1]. Historically, constructing this bicyclic nitrogenous system relied on classical named reactions—such as the Skraup, Doebner-Miller, and Friedländer syntheses[2]. While these foundational methods are robust, they often suffer from harsh thermodynamic requirements, poor regioselectivity, and limited functional group tolerance.
The advent of modern synthetic methodologies, particularly visible-light-mediated photocatalysis and transition-metal activation, has revolutionized quinoline synthesis. These modern workflows enable milder conditions, higher atom economy, and unprecedented structural diversity[1][3]. This guide objectively compares the efficacy, mechanistic causality, and experimental execution of a classical workflow versus a modern photocatalytic approach.
Classical Workflow: The Friedländer Annulation
Mechanistic Causality & Limitations The Friedländer synthesis involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl ketone (or aldehyde) with an α -methylene carbonyl compound[4]. The reaction proceeds via an initial intermolecular aldol condensation to form an intermediate adduct, followed by rapid intramolecular cyclization and dehydration to yield the quinoline core[5].
While highly effective for generating simple scaffolds, the classical Friedländer approach typically requires harsh conditions—such as strong acids (e.g., H2SO4 , p-TsOH) and elevated temperatures (80–120 °C)[4][5]. These requirements often lead to the degradation of sensitive functional groups and decreased yields upon scale-up[4].
Self-Validating Experimental Protocol: Iodine-Catalyzed Solvent-Free Synthesis To mitigate the harshness of traditional protocols, modern adaptations utilize molecular iodine as a mild Lewis acid under solvent-free conditions. This provides a self-validating system: the absence of solvent simplifies the thermodynamic landscape, increasing the effective concentration of reactants and driving the equilibrium strictly toward dehydration[5].
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Catalyst Addition: Add molecular iodine ( I2 ) at 10 mol% (~0.025 g) to the neat mixture[5].
-
Reaction: Heat the reaction mixture to 80–100 °C under continuous magnetic stirring[5].
-
Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) until complete consumption of the starting materials (typically 15–30 minutes).
-
Work-up: Cool the mixture to room temperature and dissolve the resulting solid mass in 15 mL of ethyl acetate[5].
-
Quenching & Washing: Wash the organic layer with saturated aqueous sodium thiosulfate ( Na2S2O3 , 2 x 10 mL) to chemically quench and remove the iodine catalyst. Follow with a brine wash (10 mL)[5].
-
Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the substituted quinoline (Typical yields: 82–94%)[5].
Logical flow of the Friedländer quinoline synthesis mechanism.
Modern Workflow: Photocatalytic Oxidative Cyclization
Mechanistic Causality & Advantages Modern photocatalytic strategies bypass the thermodynamic barriers of classical cyclocondensations by utilizing visible light to excite an organic photocatalyst (e.g., anthraquinone or 9,10-phenanthrenequinone)[3][6]. The excited catalyst initiates a Single Electron Transfer (SET) event, generating reactive radical intermediates from simple precursors like 2-aminobenzyl alcohols and secondary alcohols[3][6].
This radical-mediated cyclization and subsequent hydrogen atom transfer maintain overall redox neutrality, coupling oxidative and reductive half-reactions without the need for stoichiometric, toxic oxidants[7]. The primary advantage here is the ability to operate at room temperature, which preserves labile functional groups (e.g., thienyl, furyl, and pyridyl substituents) that would otherwise degrade under classical Friedländer conditions[3].
Self-Validating Experimental Protocol: Visible-Light-Mediated Synthesis This protocol leverages DMSO as a mild oxidant and an organic photocatalyst under blue LED irradiation, ensuring that the reaction is entirely driven by photon flux rather than thermal activation[3].
Step-by-Step Methodology:
-
Reaction Setup: To a transparent glass vial equipped with a magnetic stir bar, add 2-aminobenzyl alcohol (1.0 mmol), the secondary alcohol (e.g., 1-phenylethan-1-ol, 1.5 mmol), and the organic photocatalyst (e.g., Anthraquinone, 5 mol%)[3].
-
Solvent Addition: Dissolve the reactants in 3 mL of Dimethyl Sulfoxide (DMSO), which acts as both the solvent and a mild terminal oxidant[3].
-
Degassing: Purge the vial with Argon or Nitrogen for 5 minutes to remove dissolved oxygen, which could otherwise quench the excited state of the photocatalyst.
-
Irradiation: Seal the vial and irradiate with a Blue LED (440–460 nm) at room temperature with vigorous stirring for 12–24 hours[3].
-
Monitoring: Verify the consumption of 2-aminobenzyl alcohol via TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Dry the combined organic layers over Na2SO4 , evaporate the solvent, and purify the crude product via flash column chromatography (petroleum ether/ethyl acetate) to yield the highly functionalized quinoline (Typical yields: 70–93%)[3].
Workflow of visible-light-mediated photocatalytic quinoline synthesis.
Comparative Efficacy & Data Presentation
To objectively evaluate these workflows, we must compare their operational parameters, environmental impact, and synthetic utility. The following table synthesizes quantitative data from established literature baselines[1][3][5].
| Parameter | Classical (Friedländer Annulation) | Modern (Photocatalytic Cyclization) |
| Typical Yields | 62% – 95% (Highly substrate dependent) | 70% – 93% (Consistent across derivatives) |
| Reaction Temperature | 80 °C – 120 °C (Thermal activation) | 20 °C – 25 °C (Room temperature) |
| Catalyst System | Strong acids/bases, or I2 (10 mol%) | Organic Photocatalyst (5 mol%) + Blue LED |
| Reaction Time | 15 mins – 6 hours | 12 – 24 hours |
| Functional Group Tolerance | Low to Moderate (Sensitive groups degrade) | High (Tolerates heteroaryls, halogens, ethers) |
| Environmental Impact | Moderate (Solvent-free options exist, but require harsh quenching) | Low (Room temp, redox-neutral, metal-free) |
| Primary Precursors | 2-Aminoaryl ketones + α -methylene ketones | 2-Aminobenzyl alcohols + Secondary alcohols |
Conclusion & Strategic Recommendations
The transition from classical to modern quinoline synthesis represents a shift from brute-force thermodynamics to precision electron-level control.
-
Choose Classical (Friedländer) when rapidly synthesizing simple, robust quinoline scaffolds on a large scale. Utilizing solvent-free, iodine-catalyzed modifications maximizes throughput and minimizes reaction times[5].
-
Choose Modern (Photocatalysis) when dealing with complex, late-stage functionalization in drug discovery. The mild, room-temperature conditions and exceptional functional group tolerance make it the superior choice for synthesizing highly decorated heterocycles without risking substrate degradation[1][3].
References
-
Title: Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst | The Journal of Organic Chemistry - ACS Publications Source: pubs.acs.org URL: [Link]
-
Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI Source: mdpi.com URL: [Link]
-
Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - Semantic Scholar Source: semanticscholar.org URL: [Link]
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- 7. Buy Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- | 150785-69-6 [smolecule.com]
A Comparative Analysis of the Anti-Cancer Potential of 4-Methyl-6-(trifluoromethyl)quinoline and Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anti-cancer properties.[1] This guide provides a comparative overview of the potential anti-cancer activity of a specific derivative, 4-Methyl-6-(trifluoromethyl)quinoline, placed in context with well-established inhibitors targeting key cancer pathways. While comprehensive biological data for this exact molecule is emerging, this guide synthesizes available information on structurally related compounds to project its potential mechanisms and efficacy.
Introduction to 4-Methyl-6-(trifluoromethyl)quinoline
4-Methyl-6-(trifluoromethyl)quinoline is a synthetic heterocyclic compound featuring a quinoline core substituted with a methyl group at the 4-position and a trifluoromethyl group at the 6-position. The inclusion of the trifluoromethyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.[2][3] Based on the extensive research into analogous quinoline derivatives, the anti-cancer activity of 4-Methyl-6-(trifluoromethyl)quinoline is hypothesized to occur through one or more of the following mechanisms: inhibition of tubulin polymerization, modulation of protein kinase activity, or interference with DNA replication via intercalation.[4][5][6]
Benchmarking Against Known Anti-Cancer Agents
To provide a robust framework for evaluating the potential of 4-Methyl-6-(trifluoromethyl)quinoline, we will compare it against three classes of established anti-cancer drugs, each with a distinct and well-characterized mechanism of action.
-
Tubulin Inhibitors: These agents disrupt microtubule dynamics, which are critical for cell division, leading to mitotic arrest and apoptosis. We will consider Paclitaxel , a microtubule-stabilizing agent, and Colchicine , a microtubule-destabilizing agent that binds to the colchicine-binding site on tubulin.[7][8]
-
Kinase Inhibitors: This class of drugs targets protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer. Erlotinib , an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, will serve as a key comparator.[5]
-
DNA Intercalating Agents: These molecules insert themselves between the base pairs of DNA, disrupting DNA replication and transcription and often inhibiting topoisomerase enzymes. Doxorubicin , a potent and widely used chemotherapeutic, is a classic example of this class.[1][9]
Comparative Analysis of Anti-Cancer Activity
The following sections delve into the potential anti-cancer activity of 4-Methyl-6-(trifluoromethyl)quinoline, drawing inferences from structurally similar compounds, and compare it with the known inhibitors.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. While specific IC50 values for 4-Methyl-6-(trifluoromethyl)quinoline are not yet widely published, data from closely related analogs suggest a promising cytotoxicity profile.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Structurally Similar Quinoline Derivatives | |||
| N-aryl-2-trifluoromethyl-quinoline-4-amine (e.g., compound 14b) | LNCaP (Prostate) | 0.0027 | [4] |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | 10 ± 2.5 | [10] |
| 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Various | Reported as 2-3x more potent than Doxorubicin | [1] |
| Known Inhibitors | |||
| Paclitaxel | A549 (Lung) | 0.003 | Representative value |
| Colchicine | HeLa (Cervical) | 0.004 | Representative value |
| Erlotinib | H358 (Lung) | 0.05 | Representative value |
| Doxorubicin | MCF-7 (Breast) | 0.1-1 | [9] |
Note: IC50 values for known inhibitors are representative and can vary depending on the cell line and assay conditions.
Potential Mechanisms of Action and Supporting Experimental Data
Based on the activities of analogous compounds, we can postulate several mechanisms of action for 4-Methyl-6-(trifluoromethyl)quinoline and compare them to our selected benchmarks.
Inhibition of Tubulin Polymerization
Several novel trifluoromethylquinoline derivatives have demonstrated potent inhibition of tubulin polymerization, often by binding to the colchicine site.[2][4] This leads to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.
Comparison with Paclitaxel and Colchicine:
-
4-Methyl-6-(trifluoromethyl)quinoline (Hypothesized): Likely acts as a microtubule destabilizer, similar to colchicine, by inhibiting tubulin polymerization.[4]
-
Paclitaxel: Stabilizes microtubules, preventing their disassembly and leading to mitotic arrest.
-
Colchicine: Binds to tubulin dimers and prevents their polymerization into microtubules.[7]
Kinase Inhibition
Quinoline scaffolds are prevalent in many kinase inhibitors. Structurally related compounds have shown inhibitory activity against various kinases, including cyclin G-associated kinase (GAK).[11]
Comparison with Erlotinib:
-
4-Methyl-6-(trifluoromethyl)quinoline (Hypothesized): May exhibit inhibitory activity against specific protein kinases involved in cancer cell proliferation and survival. The exact kinase targets would require further investigation through kinase profiling assays.[5]
-
Erlotinib: Specifically inhibits the tyrosine kinase activity of EGFR, blocking downstream signaling pathways like MAPK and PI3K/Akt.
DNA Intercalation
The planar aromatic structure of the quinoline ring system allows for intercalation between DNA base pairs, a mechanism shared by several anti-cancer drugs. This can lead to the inhibition of DNA replication and transcription and may also affect the activity of topoisomerases.[6][12]
Comparison with Doxorubicin:
-
4-Methyl-6-(trifluoromethyl)quinoline (Hypothesized): The planar quinoline ring may allow it to intercalate into DNA, disrupting its structure and function.[10]
-
Doxorubicin: Intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Methyl-6-(trifluoromethyl)quinoline or the known inhibitor for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[14][15]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP, and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add 4-Methyl-6-(trifluoromethyl)quinoline or a control compound (Paclitaxel as a polymerization enhancer, Colchicine as an inhibitor) to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[16][17]
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add 4-Methyl-6-(trifluoromethyl)quinoline or a known kinase inhibitor at various concentrations.
-
Kinase Reaction: Incubate the mixture at 30°C for a defined period to allow the kinase to phosphorylate its substrate.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., ELISA, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro kinase inhibition assay.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay determines if a compound can bind to DNA by measuring the displacement of a fluorescent intercalating dye, ethidium bromide (EtBr).[18][19]
Protocol:
-
DNA-EtBr Complex Formation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide in a suitable buffer. Allow the complex to form.
-
Compound Titration: Add increasing concentrations of 4-Methyl-6-(trifluoromethyl)quinoline or a known intercalator (Doxorubicin) to the DNA-EtBr complex.
-
Fluorescence Measurement: Measure the fluorescence of the solution after each addition. The displacement of EtBr by the compound will lead to a decrease in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the concentration required to displace 50% of the bound EtBr (IC50).
Caption: Workflow for the DNA intercalation assay using ethidium bromide displacement.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, to confirm that the compound induces programmed cell death.[20][21]
Protocol:
-
Cell Lysis: Treat cancer cells with the compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of the apoptotic markers.
Sources
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Methyl-6-(trifluoromethyl)quinoline
Our commitment is to empower researchers with the knowledge to manage chemical reagents safely, ensuring both personal safety and the integrity of your research. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
Hazard Assessment: Understanding the Risks
Based on the toxicological profiles of related quinoline derivatives and trifluoromethylated aromatic compounds, 4-Methyl-6-(trifluoromethyl)quinoline should be considered hazardous.[1][2][3] The primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[2][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][4][6]
-
Toxicity: Potential for toxic effects if swallowed or absorbed through the skin.[1][2][3][7]
-
Genetic Defects and Carcinogenicity: Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[2][3][8][9]
The trifluoromethyl group, while often enhancing the metabolic stability and potency of drug candidates, also warrants careful handling due to its electron-withdrawing nature and potential for metabolic release of fluoride ions under certain biological conditions.[10][11]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling 4-Methyl-6-(trifluoromethyl)quinoline.
| Protection Type | Specification | Purpose | Standard |
| Hand Protection | Chemical-resistant impervious gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption.[1][12] | EN 374 |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended for splash hazards. | To protect eyes from dust particles and splashes.[1][12][13] | EN 166 |
| Skin and Body Protection | A laboratory coat. For larger quantities, a chemical-resistant apron or suit is advised. | To prevent skin exposure.[1][2] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a certified chemical fume hood or if dust generation is likely. | To prevent inhalation of airborne particles.[1][13] |
Operational Protocol: From Receipt to Disposal
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle 4-Methyl-6-(trifluoromethyl)quinoline in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][14]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][5]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use spatulas and other tools dedicated to this chemical to avoid cross-contamination.
-
If the compound is a solid, handle it gently to avoid generating dust.[1][12]
-
-
Dissolution:
-
When dissolving the compound, add the solid to the solvent slowly while stirring to prevent splashing.[14]
-
Ensure the vessel is appropriately sized to avoid overflows.
-
-
Post-Handling:
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling 4-Methyl-6-(trifluoromethyl)quinoline in a research setting.
Caption: Workflow for the safe handling of 4-Methyl-6-(trifluoromethyl)quinoline.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 4-Methyl-6-(trifluoromethyl)quinoline must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers.[1] This includes contaminated PPE, bench paper, and cleaning materials.
-
Container Labeling: Clearly label waste containers with the full chemical name and relevant hazard symbols.
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[1] All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[15] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[15]
-
Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[13] Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely work with 4-Methyl-6-(trifluoromethyl)quinoline, fostering a secure environment for scientific advancement.
References
- Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline - Benchchem. (n.d.).
- QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem. (n.d.).
- Material Safety Data Sheet - Quinoline, 96%. (2005, October 3).
- MATERIAL SAFETY DATA SHEET - Medline. (n.d.).
- Personal protective equipment for handling Isoquinoline-8-sulfonamide - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Safety Data Sheet - TargetMol. (n.d.).
- SAFETY DATA SHEET - Merck. (2025, November 28).
- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
- (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem - NIH. (n.d.).
- 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. (2017, July 27).
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).
- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
- Trifluoromethyl group – Knowledge and References - Taylor & Francis. (n.d.).
- quinoline yellow (water soluble) - Sdfine. (n.d.).
- Safety Data Sheet - TargetMol. (2026, March 5).
- Safety Data Sheet - Cayman Chemical. (2023, June 29).
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 24).
- Aromatic Trifluoromethylation with Metal Complexes | Chemical Reviews - ACS Publications. (2011, April 1).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.).
- Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13).
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
